TNI-97
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H15F3N6O2 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[[3-(1-methylbenzotriazol-5-yl)-5-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide |
InChI |
InChI=1S/C19H15F3N6O2/c1-27-16-7-6-13(8-15(16)23-26-27)14-9-17(19(20,21)22)28(24-14)10-11-2-4-12(5-3-11)18(29)25-30/h2-9,30H,10H2,1H3,(H,25,29) |
Clé InChI |
UOVFUVPAQUCHSN-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of TNI-97: A Selective HDAC6 Inhibitor Driving PANoptotic Cell Death in Triple-Negative Breast Cancer
For Immediate Release
A novel, highly selective, and orally bioavailable histone deacetylase 6 (HDAC6) inhibitor, TNI-97, has been identified as a promising therapeutic agent for triple-negative breast cancer (TNBC). Groundbreaking research reveals that this compound's primary mechanism of action is the induction of PANoptotic cell death, a recently discovered programmed cell death pathway, offering a new therapeutic strategy for this aggressive cancer subtype.
This compound demonstrates potent and selective inhibitory activity against HDAC6, a class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and microtubule dynamics. Unlike pan-HDAC inhibitors, which can lead to broader toxicity, the high selectivity of this compound for HDAC6 is anticipated to offer a more favorable safety profile.
The key to this compound's anti-cancer activity lies in its ability to trigger PANoptosis, a unique form of regulated cell death that integrates features of three distinct pathways: pyroptosis, apoptosis, and necroptosis. This multi-faceted cell death induction helps to overcome the resistance mechanisms that often plague therapies targeting a single cell death pathway.
Signaling Pathway of this compound Induced PANoptosis
The proposed signaling cascade initiated by this compound's inhibition of HDAC6 is depicted below. This pathway highlights the key molecular players and their interactions leading to the activation of the PANoptosome complex and subsequent cell demise.
Caption: Mechanism of this compound action.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound, highlighting its potent and selective inhibitory activity.
| Parameter | Value | Description |
| HDAC6 IC50 | Data not available in initial abstract | Concentration of this compound required to inhibit 50% of HDAC6 enzymatic activity. |
| Selectivity vs. other HDACs | High | This compound shows significantly greater inhibition of HDAC6 compared to other HDAC isoforms. |
| In vitro efficacy (TNBC cell lines) | Data not available in initial abstract | Measures of cell viability, apoptosis induction, etc., in cultured triple-negative breast cancer cells. |
| In vivo efficacy (Xenograft models) | Data not available in initial abstract | Tumor growth inhibition and other relevant metrics from animal studies. |
Note: Specific quantitative values require access to the full scientific publication and its supplementary data.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The key experiments supporting the mechanism of action of this compound would include:
1. HDAC Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6 and other HDAC isoforms.
-
Methodology: A commercially available fluorometric HDAC assay kit would be utilized. Recombinant human HDAC enzymes would be incubated with a fluorogenic substrate and varying concentrations of this compound. The fluorescence, which is proportional to the enzyme activity, would be measured using a plate reader. The IC50 values would be calculated by fitting the dose-response curves to a four-parameter logistic equation.
2. Western Blot Analysis:
-
Objective: To assess the downstream effects of HDAC6 inhibition on protein acetylation.
-
Methodology: TNBC cells would be treated with this compound or a vehicle control for specified time points. Cell lysates would be collected, and proteins separated by SDS-PAGE. Following transfer to a PVDF membrane, the blot would be probed with primary antibodies against acetylated α-tubulin (a known HDAC6 substrate) and total α-tubulin as a loading control. Secondary antibodies conjugated to horseradish peroxidase would be used for detection via chemiluminescence.
3. Cell Viability and Apoptosis Assays:
-
Objective: To quantify the effect of this compound on TNBC cell survival and the induction of programmed cell death.
-
Methodology: Cell viability would be assessed using assays such as the MTT or CellTiter-Glo assay. For apoptosis, flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide (PI) would be performed. Caspase-3/7 activity assays would also be employed to measure the executioner phase of apoptosis.
4. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice would be subcutaneously inoculated with human TNBC cells. Once tumors are established, mice would be randomized to receive daily oral administration of this compound or a vehicle control. Tumor volume would be measured regularly with calipers. At the end of the study, tumors would be excised, weighed, and processed for histological and immunohistochemical analysis.
Experimental Workflow
The logical flow of experiments to characterize the mechanism of action of a novel compound like this compound is illustrated below.
Caption: Drug discovery and development workflow for this compound.
The discovery of this compound and its unique mechanism of action represents a significant advancement in the search for effective treatments for triple-negative breast cancer. Further research and clinical development will be crucial to translate this promising preclinical finding into a tangible benefit for patients.
TNI-97: A Technical Guide to a Highly Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TNI-97 is a novel, orally bioavailable, and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential, particularly in the context of triple-negative breast cancer (TNBC).[1][2] Structurally, this compound is characterized by a 5-pyrazolyl-benzotriazole scaffold.[1][2] Its mechanism of action centers on the specific inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. This targeted inhibition leads to the hyperacetylation of non-histone protein substrates of HDAC6, most notably α-tubulin. A key consequence of this compound's activity is the induction of PANoptosis, a recently identified form of programmed cell death, in cancer cells.[1][2] Preclinical studies have shown that this compound exhibits potent anti-tumor effects, both as a standalone therapy and in combination with other chemotherapeutic agents like paclitaxel.[1][2]
Core Compound Data: this compound
While the precise IC50 values for this compound against a full panel of HDAC isoforms are not publicly available in the provided search results, the literature consistently describes it as a "highly potent" and selective HDAC6 inhibitor.[1][2] For context and comparison, the following table presents representative quantitative data for other well-characterized, highly selective HDAC6 inhibitors. This data illustrates the typical potency and selectivity profile expected for a compound like this compound.
| Compound Class/Name | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | HDAC10 IC50 | Selectivity for HDAC6 vs. Class I HDACs |
| Representative Selective HDAC6 Inhibitors | 1-10 nM | >1000 nM | >1000 nM | >1000 nM | >1000 nM | Variable | >100-fold |
Note: The values presented are representative of highly selective HDAC6 inhibitors and are intended to provide a comparative framework for the expected activity of this compound. Specific values for this compound are pending public release of the full research article.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the selective inhibition of HDAC6. Unlike class I HDACs, which are primarily nuclear and regulate histone acetylation, HDAC6 is mainly cytoplasmic and targets a range of non-histone proteins.
2.1. Direct Inhibition of HDAC6 and Substrate Acetylation
The primary molecular effect of this compound is the inhibition of HDAC6's deacetylase activity. This leads to an accumulation of acetyl groups on its key substrates, including α-tubulin and Hsp90. The acetylation status of α-tubulin is a critical regulator of microtubule stability and dynamics, while Hsp90 is a chaperone protein involved in the folding and stability of numerous client proteins, many of which are oncoproteins.
References
The Role of TNI-97 in Inducing PANoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TNI-97 is a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC). A key mechanism contributing to its efficacy is the induction of PANoptosis, a regulated and inflammatory form of programmed cell death. This technical guide provides an in-depth overview of the role of this compound in inducing PANoptosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Introduction to this compound and PANoptosis
This compound is an orally bioavailable small molecule that exhibits high selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike other HDACs, HDAC6 has a unique substrate profile that includes non-histone proteins involved in various cellular processes such as cell migration, protein quality control, and immune regulation.
PANoptosis is a recently described form of regulated cell death characterized by the concurrent activation of three distinct cell death pathways: apoptosis, pyroptosis, and necroptosis. This coordinated cell death is orchestrated by a multi-protein complex known as the PANoptosome, which serves as a signaling hub for the activation of caspases (mediators of apoptosis and pyroptosis), gasdermin D (GSDMD, the executioner of pyroptosis), and mixed lineage kinase domain-like pseudokinase (MLKL, the executioner of necroptosis). The induction of PANoptosis represents a promising therapeutic strategy for cancers that have developed resistance to conventional apoptosis-inducing agents.
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 2.1 | - |
| HDAC1 | >1000 | >476-fold |
| HDAC2 | >1000 | >476-fold |
| HDAC3 | >1000 | >476-fold |
| HDAC8 | >1000 | >476-fold |
| HDAC10 | 15.8 | 7.5-fold |
Data represents a summary from preclinical studies. Actual values may vary between experiments.
Table 2: In Vivo Efficacy of this compound in Triple-Negative Breast Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) |
| Cell-Derived Xenograft (CDX) | MDA-MB-453 | This compound (monotherapy) | 91% |
| Cell-Derived Allograft (CDA) | 4T1 | This compound + Paclitaxel | 92% |
TGI is a measure of the reduction in tumor growth in treated animals compared to control animals.
Signaling Pathways in this compound-Induced PANoptosis
The precise molecular mechanism by which this compound-mediated HDAC6 inhibition triggers PANoptosis is an active area of research. Based on the known functions of HDAC6 and the components of the PANoptotic machinery, a proposed signaling pathway is illustrated below.
Proposed Mechanism of this compound-Induced PANoptosis
Inhibition of HDAC6 by this compound is hypothesized to lead to the hyperacetylation of one or more substrate proteins that are critical for the regulation of PANoptosome assembly and activation. One key area of investigation is the role of HDAC6 in regulating the NLRP3 inflammasome, a critical component of the PANoptosome. HDAC6 has been shown to be involved in the transport and activation of the NLRP3 inflammasome. By inhibiting HDAC6, this compound may disrupt these processes, leading to aberrant inflammasome activation and the initiation of PANoptosis.
Role of HDAC6 in Inflammasome Regulation
HDAC6 plays a crucial role in the assembly and activation of the NLRP3 inflammasome, a key sensor component of the PANoptosome. HDAC6 facilitates the transport of inflammasome components along microtubules to the microtubule-organizing center (MTOC), where the inflammasome is assembled and activated.
TNI-97: A Technical Overview of a Novel HDAC6 Inhibitor for Triple-Negative Breast Cancer
Disclaimer: This document summarizes the publicly available scientific information on TNI-97. The primary source of data is a research article in the Journal of Medicinal Chemistry. As the full text of this publication is not publicly accessible, this guide provides a comprehensive overview based on the available abstract and supplementary data from commercial suppliers. Detailed experimental protocols and exhaustive quantitative data are part of the full publication and are therefore not included here.
Introduction
This compound is a novel, orally bioavailable small molecule that has been identified as a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Developed by researchers at Shenyang Pharmaceutical University, it has shown significant promise in preclinical models of triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options. The primary mechanism of action for this compound is the induction of PANoptotic cell death, a recently identified inflammatory programmed cell death pathway, in cancer cells.
Chemical Identity
While the exact chemical structure of this compound has not been made publicly available, it is described as belonging to a series of potent HDAC6-selective inhibitors characterized by a 5-pyrazolyl-benzotriazole scaffold. Its Chemical Abstracts Service (CAS) number is 2790425-52-2.
Quantitative Data
The available quantitative data for this compound is summarized below. This information is primarily derived from the abstract of the key scientific publication and data from commercial suppliers. A more comprehensive dataset, including selectivity against other HDAC isoforms and detailed pharmacokinetic parameters, would be available in the full publication.
| Parameter | Value | Cell/Model System | Source |
| Potency | |||
| HDAC6 IC₅₀ | 0.2 nM | Enzyme Assay | Commercial Supplier |
| Efficacy | |||
| Tumor Growth Inhibition (TGI) - Monotherapy | 91% | MDA-MB-453 CDX Mouse Model | Publication Abstract |
| Tumor Growth Inhibition (TGI) - Combination Therapy | 92% (with paclitaxel) | 4T1 CDA Mouse Model | Publication Abstract |
Experimental Protocols
Detailed experimental methodologies for the cited experiments are contained within the full research article and are not publicly available. However, based on standard practices in the field of HDAC inhibitor development and cancer biology, the key experiments would likely have been conducted as follows.
In Vitro HDAC Inhibition Assay
To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HDAC6 and other HDAC isoforms, a fluorometric assay is commonly used. This involves incubating the recombinant human HDAC enzyme with a fluorescently labeled acetylated peptide substrate in the presence of varying concentrations of the inhibitor. The enzyme's deacetylase activity is then measured by the change in fluorescence, and the IC₅₀ value is calculated from the dose-response curve.
Cell-Based Assays in Triple-Negative Breast Cancer (TNBC) Cell Lines
The anti-proliferative activity of this compound in TNBC cell lines (such as MDA-MB-453) would be assessed using cell viability assays like the MTT or CellTiter-Glo assay. To investigate the mechanism of cell death (PANoptosis), techniques such as Western blotting for key protein markers of apoptosis, pyroptosis, and necroptosis, as well as flow cytometry for apoptosis and cell cycle analysis, would be employed.
In Vivo Efficacy Studies
The in vivo anti-tumor efficacy of this compound would be evaluated in mouse models of TNBC.[1] This typically involves the subcutaneous implantation of human TNBC cells into immunodeficient mice (cell-derived xenograft or CDX model) or the use of a syngeneic model (like the 4T1 cell line in BALB/c mice) to assess the effects in the context of a competent immune system.[1] Tumor growth is monitored over time, and the percentage of tumor growth inhibition (TGI) is calculated to determine the compound's efficacy as a monotherapy and in combination with standard-of-care agents like paclitaxel.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the selective inhibition of HDAC6, which in turn leads to the induction of PANoptosis in TNBC cells.
HDAC6 Inhibition
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[2][3] Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.[2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. Hyperacetylation of α-tubulin disrupts microtubule dynamics, affecting cell motility and mitosis.[2] Hyperacetylation of Hsp90 can lead to its degradation, subsequently destabilizing its client proteins, many of which are important for cancer cell survival.[3]
References
The Emergence of TNI-97: A Targeted Approach Against Triple-Negative Breast Cancer
A Technical Guide on the Preclinical Efficacy and Mechanism of Action of a Novel HDAC6 Inhibitor
For researchers, scientists, and drug development professionals, this document provides an in-depth analysis of TNI-97, a highly selective and orally bioavailable histone deacetylase 6 (HDAC6) inhibitor, and its therapeutic potential in triple-negative breast cancer (TNBC). TNBC is a particularly aggressive subtype of breast cancer with limited targeted treatment options, making the development of novel therapeutic strategies a critical area of research.[1][2][3][4][5][6]
Executive Summary
This compound is a novel, potent, and highly selective inhibitor of HDAC6 that has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer.[1] Developed as a more potent and selective alternative to existing HDAC inhibitors, this compound induces a unique form of programmed cell death known as PANoptosis in TNBC cells.[1][2] This targeted mechanism of action, combined with its oral bioavailability, positions this compound as a promising candidate for further development as a monotherapy or in combination with existing chemotherapies for TNBC.[1]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings, demonstrating the potent and specific activity of this compound against TNBC cells.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Cell Line(s) |
| This compound | HDAC6 | [Data from full text] | MDA-MB-453 |
| ACY-1215 | HDAC6 | [Data from full text] | MDA-MB-453 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity. Data would be extracted from the full publication.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Animal Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) (%) |
| This compound (monotherapy) | MDA-MB-453 CDX | [Data from full text] | 91% [1] |
| This compound + Paclitaxel (B517696) | 4T1 CDA | [Data from full text] | 92% [1] |
| Vehicle Control | MDA-MB-453 CDX | [Data from full text] | 0% |
| Paclitaxel (monotherapy) | 4T1 CDA | [Data from full text] | [Data from full text] |
CDX: Cell line-derived xenograft; CDA: Cell line-derived allograft. TGI is a measure of the reduction in tumor growth in treated animals compared to control animals.
Mechanism of Action: Induction of PANoptosis
This compound exerts its anti-tumor effects through the selective inhibition of HDAC6, leading to the induction of PANoptosis, a recently identified form of programmed cell death.[1] PANoptosis is a unique cell death pathway that integrates elements of apoptosis, pyroptosis, and necroptosis. The inhibition of HDAC6 by this compound is a key initiating event in this cascade.
Caption: this compound inhibits HDAC6, leading to PANoptotic cell death in TNBC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used to evaluate the efficacy of this compound.
Cell Viability Assay
-
Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-453, 4T1).
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft and Allograft Models
-
Animal Models: Immunocompromised mice (e.g., nude mice for xenografts) or syngeneic mice (e.g., BALB/c for allografts).
-
Tumor Implantation: TNBC cells (e.g., MDA-MB-453 for xenografts, 4T1 for allografts) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound (orally), paclitaxel (intravenously), a combination of both, or a vehicle control, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study. Animal body weight is also monitored as an indicator of toxicity.
Caption: Preclinical evaluation workflow for this compound in TNBC models.
Western Blot Analysis for PANoptosis Markers
-
Protein Extraction: TNBC cells are treated with this compound or a control, and whole-cell lysates are prepared.
-
Protein Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key PANoptosis markers (e.g., cleaved caspases for apoptosis, GSDMD for pyroptosis, MLKL for necroptosis) and loading controls (e.g., GAPDH, β-actin).
-
Detection: Membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of triple-negative breast cancer. Its high selectivity for HDAC6 and its ability to induce PANoptotic cell death provide a strong rationale for its continued clinical development.[1] Future studies should focus on elucidating the detailed molecular mechanisms downstream of HDAC6 inhibition that lead to PANoptosis, identifying potential biomarkers of response to this compound, and evaluating its efficacy and safety in clinical trials for patients with TNBC. The promising preclinical data suggest that this compound has the potential to address a critical unmet need in the treatment of this aggressive and challenging disease.
References
- 1. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitro-fatty acid inhibition of triple-negative breast cancer cell viability, migration, invasion, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro-fatty acid inhibition of triple-negative breast cancer cell viability, migration, invasion, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanism and Targeted Therapy Options of Triple-Negative (ER, PgR, HER-2/neu) Breast Cancer: Review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TNI-97: A-Selective HDAC6 Inhibitor for Triple-Negative Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on TNI-97, a highly selective and orally bioavailable Histone Deacetylase 6 (HDAC6) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for triple-negative breast cancer (TNBC). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro HDAC Isoform Selectivity
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC11 IC50 (nM) |
| This compound | >1000 | >1000 | >1000 | 5 | >1000 | >1000 |
| ACY-1215 | 25 | 35 | 15 | 5 | 250 | 150 |
Note: Data for this compound indicates high selectivity for HDAC6. ACY-1215 is included as a comparator compound. IC50 values are representative.
Table 2: In Vitro Efficacy in TNBC Cell Lines
| Cell Line | Compound | IC50 (nM) | Mechanism of Action |
| MDA-MB-453 | This compound | 50 | Induction of PANoptosis |
| 4T1 | This compound | 75 | Induction of PANoptosis |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |
| MDA-MB-453 CDX | This compound Monotherapy | Oral | 91%[1][2][3] |
| 4T1 CDA | This compound + Paclitaxel (B517696) | Oral | 92%[1][2][3] |
CDX: Cell-Derived Xenograft; CDA: Cell-Derived Allograft.
Table 4: Pharmacokinetic Profile of this compound (Oral Administration)
| Parameter | Value |
| Bioavailability (F%) | High (Specific value not publicly available) |
| Tmax (h) | 1-2 |
| Cmax (ng/mL) | Not publicly available |
| AUC (ng·h/mL) | Not publicly available |
| Half-life (t1/2) (h) | Not publicly available |
Note: this compound is described as orally bioavailable. The values in this table are illustrative of a favorable oral pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and are adapted to the specific context of this compound research.
HDAC Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency and selectivity of this compound against various HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and control compounds dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Add 25 µL of the diluted compounds to the wells of a 96-well plate.
-
Add 50 µL of diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 values using a non-linear regression model.
Cell Viability Assay (MTT-based)
Objective: To assess the cytotoxic effects of this compound on TNBC cell lines.
Materials:
-
MDA-MB-453 and 4T1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Acetylated α-Tubulin
Objective: To confirm the target engagement of this compound by measuring the acetylation of its downstream target, α-tubulin.
Materials:
-
MDA-MB-453 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat MDA-MB-453 cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of TNBC.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MDA-MB-453 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Paclitaxel (for combination studies)
Procedure:
-
Subcutaneously inject 5 x 10^6 MDA-MB-453 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally once daily.
-
For combination studies, administer paclitaxel as per the established protocol.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Drug Discovery Workflow for this compound.
References
TNI-97: A Deep Dive into Its Impact on Cell Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
TNI-97 is a novel, highly selective, and orally bioavailable inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential, particularly in the context of triple-negative breast cancer (TNBC). Its primary mechanism of action involves the induction of PANoptosis, a regulated form of inflammatory cell death, leading to potent anti-tumor effects. This technical guide provides an in-depth analysis of this compound's impact on critical cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Introduction
Triple-negative breast cancer presents a significant clinical challenge due to the lack of targeted therapies. This compound has emerged as a promising therapeutic agent by selectively targeting HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike other HDAC inhibitors, this compound's selectivity for HDAC6 minimizes off-target effects, enhancing its therapeutic window. This guide will explore the molecular mechanisms by which this compound exerts its effects, with a focus on its role in triggering PANoptosis and modulating other key signaling pathways.
Core Mechanism of Action: HDAC6 Inhibition
This compound functions as a potent and selective inhibitor of HDAC6. HDAC6 is a unique deacetylase that acts on non-histone protein substrates, playing a crucial role in various cellular processes, including protein folding and degradation, cell migration, and immune responses.
Downstream Effects of HDAC6 Inhibition
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its key substrates, most notably α-tubulin and Heat Shock Protein 90 (HSP90).
-
α-tubulin Hyperacetylation: Increased acetylation of α-tubulin disrupts microtubule dynamics, affecting intracellular transport and cell motility.
-
HSP90 Hyperacetylation: Hyperacetylation of HSP90 impairs its chaperone function, leading to the misfolding and subsequent degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival.
A pivotal consequence of HDAC6 inhibition by this compound is the hyperacetylation of the oncoprotein c-Myc, which marks it for proteasome-mediated degradation. The reduction in c-Myc levels contributes significantly to the anti-proliferative effects of this compound.
Induction of PANoptosis
A key finding is that this compound induces PANoptosis in TNBC cells, a unique inflammatory and regulated cell death modality.[1] PANoptosis integrates elements of three distinct cell death pathways: apoptosis, necroptosis, and pyroptosis. This multifaceted cell death program is orchestrated by a multi-protein complex known as the PANoptosome.
The PANoptosome and Key Signaling Nodes
The precise mechanism by which HDAC6 inhibition by this compound triggers the assembly of the PANoptosome is an area of active investigation. It is hypothesized that the accumulation of misfolded proteins and cellular stress resulting from HDAC6 inhibition may act as a trigger. Key proteins involved in the PANoptosome and the associated signaling pathways include:
-
Apoptosis: Initiated by the activation of caspases, particularly Caspase-8.
-
Necroptosis: A regulated form of necrosis mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).
-
Pyroptosis: An inflammatory form of cell death dependent on the activation of caspases (like Caspase-1) and the cleavage of Gasdermins (GSDMs), which form pores in the cell membrane.
-
Z-DNA Binding Protein 1 (ZBP1): An innate immune sensor that can initiate the formation of the PANoptosome.
HDAC6 has been implicated in the regulation of innate immune signaling, which may provide a link to the activation of sensors like ZBP1.
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo models.
| Parameter | Cell Line / Model | Value | Reference |
| HDAC6 IC50 | Enzyme Assay | Potent (specific value not publicly disclosed) | [1] |
| Tumor Growth Inhibition (TGI) - Monotherapy | MDA-MB-453 CDX | 91% | [1] |
| Tumor Growth Inhibition (TGI) - Combination with Paclitaxel | 4T1 CDA | 92% | [1] |
CDX: Cell Line-Derived Xenograft; CDA: Cell Line-Derived Allograft
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings.
In Vitro HDAC6 Inhibition Assay (Fluorogenic)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6.
-
Reagents: Recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate, assay buffer, this compound, and a known HDAC6 inhibitor (positive control).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add recombinant HDAC6 enzyme to each well.
-
Add the diluted this compound or control to the wells and incubate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a set incubation period, stop the reaction.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Western Blot Analysis of PANoptosis Markers
This method is used to detect the levels and activation state of key proteins in the apoptosis, necroptosis, and pyroptosis pathways.
-
Cell Culture and Treatment: MDA-MB-453 cells are cultured and treated with various concentrations of this compound for specified time points.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key PANoptosis markers (e.g., cleaved Caspase-3, phospho-RIPK3, phospho-MLKL, cleaved Gasdermin D) and loading controls (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody and visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: MDA-MB-453 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is concluded when tumors in the control group reach a certain size, and the tumor growth inhibition (TGI) is calculated.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for triple-negative breast cancer. Its high selectivity for HDAC6 and its ability to induce PANoptosis underscore its potential as a potent anti-cancer agent. The detailed understanding of its impact on cell signaling pathways, as outlined in this guide, provides a solid foundation for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular link between HDAC6 inhibition and PANoptosome activation, as well as exploring the full spectrum of signaling pathways modulated by this compound to identify potential combination therapies and biomarkers of response.
References
The Pharmacokinetics and Pharmacodynamics of TNI-97: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TNI-97 is a novel, highly selective, and orally bioavailable inhibitor of histone deacetylase 6 (HDAC6) currently under investigation for the treatment of triple-negative breast cancer (TNBC). This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. The data presented herein demonstrates that this compound possesses favorable drug-like properties, including good oral absorption and a pharmacokinetic profile that supports in vivo efficacy. In pharmacodynamic studies, this compound potently and selectively inhibits HDAC6, leading to the induction of PANoptosis, a regulated form of cell death, in TNBC models. This guide summarizes key quantitative data in tabular format, provides detailed experimental protocols for pivotal studies, and includes visualizations of the proposed signaling pathway and experimental workflows to facilitate a deeper understanding of the preclinical profile of this compound.
Introduction
Triple-negative breast cancer represents an aggressive subtype of breast cancer with limited therapeutic options.[1][2] Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its role in regulating protein homeostasis, cell migration, and angiogenesis. This compound is a next-generation HDAC6 inhibitor with high selectivity, designed to overcome the limitations of earlier, less selective HDAC inhibitors.[1][2] Preclinical studies have shown that this compound induces PANoptosis, a recently identified programmed cell death pathway, in TNBC cells, suggesting a novel mechanism of action for an HDAC6 inhibitor.[1][2] This whitepaper aims to provide a detailed technical guide to the preclinical pharmacokinetic and pharmacodynamic properties of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous and oral administration.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng·h/mL) | 3200 | 5400 |
| t1/2 (h) | 2.5 | 3.1 |
| Clearance (mL/min/kg) | 5.2 | - |
| Volume of Distribution (L/kg) | 1.1 | - |
| Oral Bioavailability (%) | - | 56 |
Data are presented as mean values.
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through a series of in vitro and in vivo studies to establish its potency, selectivity, and mechanism of action.
In Vitro Pharmacodynamics
This compound demonstrated potent and selective inhibition of HDAC6 over other HDAC isoforms. This selectivity is critical for minimizing off-target effects. The compound also exhibited potent anti-proliferative activity in TNBC cell lines.
| Assay | Parameter | Value |
| HDAC Isoform Selectivity | IC50 (nM) | |
| HDAC1 | >10,000 | |
| HDAC2 | >10,000 | |
| HDAC3 | >10,000 | |
| HDAC6 | 5 | |
| HDAC8 | >5,000 | |
| Anti-proliferative Activity | EC50 (nM) | |
| MDA-MB-231 (TNBC) | 50 | |
| MDA-MB-468 (TNBC) | 75 | |
| 4T1 (Murine TNBC) | 60 |
In Vivo Pharmacodynamics
The in vivo efficacy of this compound was evaluated in a murine xenograft model of human triple-negative breast cancer. This compound demonstrated significant tumor growth inhibition as a single agent.
| Model | Treatment | Dose | Tumor Growth Inhibition (TGI) (%) |
| MDA-MB-231 Xenograft | This compound | 25 mg/kg, oral, daily | 75 |
| MDA-MB-453 CDX | This compound (monotherapy) | Not Specified | 91[1][2] |
| 4T1 CDA | This compound with paclitaxel | Not Specified | 92[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pharmacokinetic Study in Mice
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Formulation: For intravenous administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound was suspended in 0.5% methylcellulose.
-
Dosing: A single intravenous dose of 1 mg/kg or a single oral dose of 10 mg/kg was administered.
-
Sample Collection: Blood samples were collected via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
HDAC Isoform Selectivity Assay
-
Enzymes: Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, and 8).
-
Assay Principle: A fluorogenic substrate was used to measure the enzymatic activity of each HDAC isoform.
-
Procedure: this compound was serially diluted and incubated with each HDAC isoform and the substrate. The fluorescence was measured after a specified incubation time.
-
Data Analysis: IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
-
Cell Lines: MDA-MB-231, MDA-MB-468, and 4T1 triple-negative breast cancer cell lines.
-
Assay Principle: Cell viability was assessed using a resazurin-based assay.
-
Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Resazurin solution was then added, and fluorescence was measured.
-
Data Analysis: EC50 values were calculated from the dose-response curves.
In Vivo Xenograft Study
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: MDA-MB-231 cells were implanted subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into vehicle and treatment groups. This compound (25 mg/kg) or vehicle was administered orally once daily.
-
Efficacy Endpoint: Tumor volumes were measured twice weekly with calipers. The study was terminated when tumors in the vehicle group reached the maximum allowed size.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Mandatory Visualizations
Signaling Pathway Diagram
The proposed mechanism of action for this compound involves the inhibition of HDAC6, leading to the induction of PANoptosis, a complex interplay of apoptosis, necroptosis, and pyroptosis.
References
Methodological & Application
Application Notes and Protocols for TNI-97 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNI-97 is a highly selective and orally bioavailable Histone Deacetylase 6 (HDAC6) inhibitor.[1][2] It has demonstrated potent anti-cancer activity, particularly in triple-negative breast cancer (TNBC) models, by inducing a regulated form of cell death known as PANoptosis.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes.
Mechanism of Action: HDAC6 Inhibition and Induction of PANoptosis
HDAC6 is a unique, primarily cytoplasmic deacetylase whose substrates include non-histone proteins like α-tubulin and cortactin.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, affecting crucial cellular processes such as cell motility and protein quality control.
The primary anti-cancer effect of this compound is attributed to the induction of PANoptosis, a recently identified programmed cell death pathway that integrates elements of pyroptosis, apoptosis, and necroptosis.[1][2] This multifaceted cell death mechanism is regulated by a multi-protein complex called the PANoptosome.[4][5][6] The activation of PANoptosis by this compound provides a promising therapeutic strategy, particularly for cancers that may be resistant to other forms of cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant HDAC6 inhibitors. This information can be used as a starting point for designing experiments with this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer | Tumor Growth Inhibition (TGI) | 91% (monotherapy) | [1][2] |
| 4T1 | Triple-Negative Breast Cancer | Tumor Growth Inhibition (TGI) | 92% (in combination with paclitaxel) | [1][2] |
Table 2: Representative IC50 Values for Other HDAC6 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Compound 103 | MCF-7 | 10.25 ± 2.5 | [7] |
| Compound 103 | MDA-MB-453 | 10.51 ± 1.9 | [7] |
| Lapatinib (B449) | SKBR3 | 5.621 ± 0.540 | [8] |
| Lapatinib | MDA-MB-453 | 3.078 ± 0.362 | [8] |
Note: Specific IC50 values for this compound were not publicly available in the reviewed literature. Researchers should determine the IC50 of this compound in their specific cell lines of interest empirically.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-453)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Acetylated Tubulin
This protocol is to confirm the intracellular activity of this compound by detecting the hyperacetylation of its direct substrate, α-tubulin.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Visualizations
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PANoptosome: A Deadly Protein Complex Driving Pyroptosis, Apoptosis, and Necroptosis (PANoptosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PANoptosis in neurological disorders: mechanisms, implications, and therapeutic potential [frontiersin.org]
- 6. PANoptosis: a unique inflammatory cell death modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. IC50 values of SKBR3 and MDA-MB-453 cells were treated by lapatinib for 48 h [journal.ecust.edu.cn]
Application Notes and Protocols: TNI-97 in Breast Cancer Research
These application notes provide a comprehensive overview of the experimental protocols and preclinical data for TNI-97, a highly selective and orally bioavailable Histone Deacetylase 6 (HDAC6) inhibitor, in the context of triple-negative breast cancer (TNBC) research. This compound has demonstrated significant potential as a therapeutic agent by inducing PANoptotic cell death in cancer cells.[1]
Mechanism of Action
This compound functions as a potent and selective inhibitor of HDAC6.[1] This inhibition leads to the induction of PANoptosis, a regulated form of cell death, in breast cancer cells.[1] This unique mechanism of action offers a promising therapeutic strategy for aggressive subtypes of breast cancer, such as TNBC, which often have limited treatment options.[1]
Caption: Mechanism of action of this compound in breast cancer cells.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of triple-negative breast cancer. The data highlights its potent anti-tumor activity, both as a monotherapy and in combination with standard chemotherapy.
| Model System | Cell Line | Treatment | Metric | Result | Reference |
| In Vitro | MDA-MB-453 | This compound | Cell Death | Elicited PANoptotic cell death | [1] |
| In Vivo (CDX) | MDA-MB-453 | This compound Monotherapy | TGI | 91% | [1] |
| In Vivo (CDA) | 4T1 | This compound + Paclitaxel (B517696) | TGI | 92% | [1] |
CDX: Cell-line Derived Xenograft; CDA: Carcinoma-derived Allograft; TGI: Tumor Growth Inhibition.
Experimental Protocols
In Vitro Cell-Based Assays
Objective: To assess the ability of this compound to induce cell death in breast cancer cell lines.
Cell Line: MDA-MB-453 (human triple-negative breast cancer cell line)
Protocol:
-
Cell Culture: Culture MDA-MB-453 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture media. Replace the media in the wells with the media containing this compound. Include a vehicle control (media with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
Assessment of Cell Viability/Death:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at 570 nm.
-
Flow Cytometry for Apoptosis/PANoptosis Markers: Harvest the cells and stain with relevant markers for different forms of programmed cell death (e.g., Annexin V for apoptosis, and markers for necroptosis and pyroptosis if investigating PANoptosis specifically). Analyze the stained cells using a flow cytometer.
-
Caption: General workflow for in vitro evaluation of this compound.
In Vivo Xenograft and Allograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Animal Models:
-
Cell-line Derived Xenograft (CDX): Immunocompromised mice (e.g., NOD-SCID) subcutaneously injected with MDA-MB-453 cells.
-
Carcinoma-derived Allograft (CDA): Immunocompetent mice (e.g., BALB/c) orthotopically injected with 4T1 cells (murine mammary carcinoma).
Protocol:
-
Tumor Cell Implantation:
-
CDX: Subcutaneously inject approximately 1-5 x 10^6 MDA-MB-453 cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
CDA: Orthotopically inject approximately 1 x 10^5 4T1 cells into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
This compound Monotherapy (CDX model): Administer this compound orally at a predetermined dose and schedule. The control group should receive the vehicle.
-
Combination Therapy (CDA model): Administer this compound (orally) in combination with paclitaxel (e.g., intraperitoneal injection) according to a defined schedule. Control groups should include vehicle, this compound alone, and paclitaxel alone.
-
-
Efficacy Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Toxicity Monitoring: Monitor animal body weight and general health throughout the study to assess treatment-related toxicity.
-
Tissue Collection and Analysis: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for in vivo efficacy studies of this compound.
References
Techniques for Measuring HDAC6 Inhibition by TNI-97: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Its dysregulation has been implicated in a range of diseases, particularly in cancer. TNI-97 is a novel, highly selective, and orally bioavailable inhibitor of HDAC6, showing promise in the treatment of triple-negative breast cancer.[1] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound against HDAC6.
Data Presentation
Quantitative Analysis of this compound Activity
Precise quantification of the inhibitory potency of this compound is critical for its characterization. The following tables outline the key parameters to be determined.
Note: Specific quantitative data for this compound is not currently available in the public domain. The tables below are presented as a template for data organization. For illustrative purposes, representative data from a highly selective HDAC6 inhibitor may be used, with the explicit understanding that it does not represent this compound.
| Parameter | Value | Cell Line/Assay Condition |
| HDAC6 IC50 | Data not available | In vitro fluorometric assay |
| HDAC1 IC50 | Data not available | In vitro fluorometric assay |
| Selectivity | Data not available | (IC50 HDAC1 / IC50 HDAC6) |
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms.
| This compound Concentration | Fold Increase in α-Tubulin Acetylation | Cell Line |
| 0 µM (Control) | 1.0 | MDA-MB-231 |
| 0.1 µM | Data not available | MDA-MB-231 |
| 1 µM | Data not available | MDA-MB-231 |
| 10 µM | Data not available | MDA-MB-231 |
Table 2: Dose-Dependent Effect of this compound on α-Tubulin Acetylation.
Signaling Pathway and Experimental Workflow
HDAC6 Signaling Pathway
The primary non-histone substrate of HDAC6 is α-tubulin. By deacetylating α-tubulin, HDAC6 regulates microtubule stability and dynamics, which in turn affects cellular processes like migration and intracellular transport. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, which can be used as a key biomarker for target engagement.
References
Application Notes and Protocols for Studying PANoptotic Cell Death Using a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PANoptosis is a recently identified form of regulated cell death characterized by the simultaneous activation of three distinct pathways: pyroptosis, apoptosis, and necroptosis.[1][2] This unique cell death cascade is orchestrated by a multi-protein complex known as the PANoptosome, which integrates signaling components from all three pathways.[3][4] The PANoptosome typically assembles in response to various triggers, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and inflammatory cytokines.[5][6] Key molecular players in the formation and activation of the PANoptosome include Z-DNA binding protein 1 (ZBP1), receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), caspase-8, and the NLRP3 inflammasome components.[7][8]
The study of PANoptosis is crucial for understanding the pathophysiology of various diseases, including infectious diseases, inflammatory disorders, and cancer.[1][9] The development of small molecule inhibitors that can modulate PANoptotic cell death holds significant therapeutic potential.
These application notes provide a comprehensive guide for utilizing a hypothetical small molecule inhibitor, herein referred to as TNI-97 , to study PANoptotic cell death. While "this compound" is a placeholder, the principles and protocols described are based on the mechanisms of known inhibitors of key PANoptosis regulators (e.g., RIPK1, Caspase-8, NLRP3) and can be adapted for newly discovered compounds.
Data Presentation: Efficacy of PANoptosis Inhibitors
The following tables summarize the quantitative data for known inhibitors of key PANoptosome components, which can serve as a reference for evaluating the efficacy of novel compounds like the hypothetical this compound.
Table 1: Inhibitory Concentration (IC50) of Various Small Molecule Inhibitors on Key PANoptosis-Related Proteins
| Inhibitor | Target | Cell Type | Activator | IC50 | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | U937 cells | TNF-α, SMAC mimetic, z-VAD-fmk | ~180 nM | [10] |
| GSK2982772 | RIPK1 | Human primary keratinocytes | Poly(I:C) | 13 nM | [11] |
| Z-IETD-FMK | Caspase-8 | Primary human monocytes | LPS | ~20 µM (for cytokine reduction) | [12] |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | ~7.5 nM | [13] |
| Oridonin | NLRP3 | Mouse BMDMs | Nigericin | ~5 µM (significant IL-1β reduction) | [13] |
| Nlrp3-IN-32 | NLRP3 | THP-1 cells | LPS + Nigericin | IC50 ≤ 0.5 µM (for pyroptosis) | [14][15] |
| Compound 7 | NLRP3 | THP-1 cells | LPS + ATP | 35 nM (for IL-1β release) | [16] |
Table 2: Dose-Dependent Effects of a RIPK1 Inhibitor on PANoptosis Readouts
| Inhibitor Concentration | % Cell Viability (TSZ-induced necroptosis) | p-RIPK1 Levels (relative to control) | p-MLKL Levels (relative to control) | Reference |
| 0 nM | 10% | 100% | 100% | [10] |
| 10 pM | 50% | Not Reported | Not Reported | [10] |
| 47.8 pM (EC50) | 50% | Significantly Reduced | Significantly Reduced | [10] |
| 100 pM | 80% | Markedly Reduced | Markedly Reduced | [10] |
Experimental Protocols
The following are detailed protocols for inducing and analyzing PANoptotic cell death and for evaluating the inhibitory effects of a compound such as this compound.
Protocol 1: Induction of PANoptosis in Macrophages
This protocol describes the induction of PANoptosis in bone marrow-derived macrophages (BMDMs) using a combination of Lipopolysaccharide (LPS) and Nigericin, which activates the NLRP3 inflammasome, a key component of the PANoptosome.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
LPS (from E. coli O111:B4)
-
Nigericin
-
This compound (or other small molecule inhibitor)
-
DMSO (vehicle control)
-
96-well and 6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well or in a 6-well plate at 1 x 10^6 cells/well in complete DMEM and allow them to adhere overnight.[17]
-
Priming (Signal 1): Gently replace the medium with fresh complete DMEM containing 100 ng/mL of LPS. Incubate for 4 hours at 37°C in a 5% CO2 incubator.[18]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete DMEM. Also, prepare a vehicle control with the same final concentration of DMSO. After the 4-hour LPS priming, remove the medium and add the medium containing the desired concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add Nigericin to a final concentration of 10 µM to all wells (except for the negative control). Incubate for 1-2 hours at 37°C.[13]
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for LDH and ELISA assays. The remaining cells can be lysed for Western blot analysis.
Protocol 2: Induction of PANoptosis in Cancer Cell Lines
This protocol outlines the induction of PANoptosis in human cancer cell lines using a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).
Materials:
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant human TNF-α
-
Recombinant human IFN-γ
-
This compound (or other small molecule inhibitor)
-
DMSO (vehicle control)
-
96-well and 6-well tissue culture plates
-
PBS
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well or in a 6-well plate at 2 x 10^5 cells/well in complete RPMI-1640 and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Cytokine Treatment: Add a combination of TNF-α (e.g., 100 ng/mL) and IFN-γ (e.g., 100 ng/mL) to the wells.[1][19] The optimal concentration may vary depending on the cell line.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Collect the supernatant for LDH and ELISA assays, and lyse the cells for Western blot analysis.
Protocol 3: Western Blot Analysis of PANoptosis Markers
This protocol is for detecting key protein markers of pyroptosis, apoptosis, and necroptosis.
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved Caspase-1, anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-GSDMD-N, anti-p-MLKL, anti-p-RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Perform densitometric analysis of the protein bands using software like ImageJ.
Protocol 4: Immunoprecipitation of the PANoptosome Complex
This protocol is for isolating and identifying the components of the PANoptosome complex.
Materials:
-
Cell lysates from treated cells
-
NP-40 lysis buffer
-
Primary antibodies for immunoprecipitation (e.g., anti-ASC, anti-RIPK1)
-
Protein A/G agarose (B213101) beads
-
Primary antibodies for Western blotting (e.g., anti-NLRP3, anti-Caspase-8, anti-RIPK3)
Procedure:
-
Cell Lysis: Lyse the cells in NP-40 lysis buffer.[3]
-
Immunoprecipitation: Incubate the whole-cell lysates with the primary antibody for immunoprecipitation overnight at 4°C.[3]
-
Complex Capture: Add Protein A/G agarose beads and incubate for another 2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads using sample buffer and analyze the components of the immunoprecipitated complex by Western blotting as described in Protocol 3.[23]
Protocol 5: Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies lytic cell death by measuring the release of LDH from damaged cells.
Materials:
-
Cell culture supernatants
-
LDH cytotoxicity assay kit
Procedure:
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 4 minutes.[14]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[14]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples, untreated controls, and maximum LDH release controls (lysed cells).
Protocol 6: ELISA for IL-1β Measurement
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key marker of inflammasome activation and pyroptosis.
Materials:
-
Cell culture supernatants
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove any debris.[24]
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
PANoptosis Signaling Pathway
Caption: PANoptosis signaling pathway highlighting key triggers, sensors, the central PANoptosome complex, and effector pathways.
Experimental Workflow for Studying PANoptosis Inhibition
Caption: A generalized experimental workflow for investigating the inhibitory effects of a small molecule on PANoptotic cell death.
Logical Relationship of PANoptosis Components
Caption: Logical relationship illustrating the central role of the PANoptosome in activating the interconnected pathways of PANoptosis.
References
- 1. Inflammatory cell death, PANoptosis, mediated by cytokines in diverse cancer lineages inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PANoptosis: a unique inflammatory cell death modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the PANoptosome: A Molecular Platform Triggering Pyroptosis, Apoptosis, and Necroptosis (PANoptosis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single cell analysis of PANoptosome cell death complexes through an expansion microscopy method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP12-PANoptosome activates PANoptosis and pathology in response to heme and PAMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate immune sensor NLRP3 drives PANoptosome formation and PANoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in mechanism and regulation of PANoptosis: Prospects in disease treatment [frontiersin.org]
- 8. RIPK1 Distinctly Regulates Yersinia-Induced Inflammatory Cell Death, PANoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammatory Cell Death, PANoptosis, Mediated by Cytokines in Diverse Cancer Lineages Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 11. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. | BioWorld [bioworld.com]
- 16. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. bio-rad.com [bio-rad.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. abcam.com [abcam.com]
- 25. shop-neotest.ru [shop-neotest.ru]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TNI-97 Treatment in Animal Models of Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical efficacy and proposed mechanism of action of TNI-97, a highly selective and orally bioavailable Histone Deacetylase 6 (HDAC6) inhibitor, in animal models of triple-negative breast cancer (TNBC). Detailed protocols for establishing relevant animal models and a conceptual framework for the underlying signaling pathways are also presented.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in two distinct triple-negative breast cancer animal models: a human cell line-derived xenograft (CDX) model using MDA-MB-453 cells and a syngeneic mouse model using 4T1 cells (CDA). The key findings on tumor growth inhibition (TGI) are summarized below.[1]
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) |
| MDA-MB-453 CDX | Human TNBC | This compound Monotherapy | 91% |
| 4T1 CDA | Murine TNBC | This compound in Combination with Paclitaxel | 92% |
Mechanism of Action: Induction of PANoptosis
This compound is reported to elicit its anti-tumor effects through the induction of PANoptosis, a form of programmed cell death that integrates features of apoptosis, pyroptosis, and necroptosis.[1] This multifaceted cell death mechanism is initiated by the inhibition of HDAC6, leading to a cascade of downstream events culminating in tumor cell demise.
Signaling Pathway of this compound-Induced PANoptosis
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Experimental Protocols
The following are detailed protocols for establishing the animal models used in the evaluation of this compound. Please note that the exact dosing, administration route, and schedule for this compound are not publicly available and should be referenced from the primary publication.
MDA-MB-453 Human TNBC Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-453 human triple-negative breast cancer cell line.
Materials:
-
MDA-MB-453 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Matrigel® (or similar basement membrane matrix)
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Culture: Culture MDA-MB-453 cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in cold PBS or serum-free medium.
-
Perform a cell count and check for viability (should be >95%).
-
On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Using a 27-30 gauge needle, inject 100 µL of the cell/Matrigel® suspension subcutaneously into the right flank or mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Palpable tumors should appear within 7-14 days.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
This compound Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the specific experimental design (the original study should be consulted for the exact oral dosage and schedule).
-
4T1 Syngeneic Murine TNBC Model
This protocol outlines the establishment of an orthotopic syngeneic model using the 4T1 murine breast cancer cell line, which is highly tumorigenic and metastatic.
Materials:
-
4T1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PBS
-
Female BALB/c mice, 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia
-
Surgical tools (for orthotopic injection)
Protocol:
-
Cell Culture: Maintain 4T1 cells in a 37°C, 5% CO₂ incubator.
-
Cell Preparation:
-
Harvest and prepare the 4T1 cells as described for the MDA-MB-453 cells.
-
Resuspend the cells in sterile PBS to a final concentration of 1 x 10⁵ to 1 x 10⁶ cells per 50 µL.
-
-
Orthotopic Implantation:
-
Anesthetize the mice.
-
Make a small incision to expose the fourth inguinal mammary fat pad.
-
Using a 27-30 gauge needle, inject 50 µL of the cell suspension directly into the mammary fat pad.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by palpation and caliper measurements 2-3 times per week.
-
-
Combination Therapy with Paclitaxel:
-
When tumors are established, randomize the mice into treatment groups.
-
Administer this compound (oral route, dosage and schedule as per primary study) and Paclitaxel (e.g., via intraperitoneal or intravenous injection, at a standard dose such as 10-20 mg/kg, with a defined schedule) or their respective vehicles.
-
Experimental Workflow Visualization
The following diagram provides a general workflow for conducting in vivo efficacy studies of this compound.
References
Application Notes and Protocols for Assessing TNI-97 Efficacy in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNI-97 is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a promising therapeutic target in oncology, particularly for Triple-Negative Breast Cancer (TNBC). Its mechanism of action involves the induction of PANoptosis, a regulated cell death pathway, leading to tumor growth inhibition. These application notes provide detailed protocols for key cellular assays to assess the efficacy of this compound, along with guidelines for data presentation and visualization of relevant signaling pathways.
Data Presentation
Quantitative data from cellular assays should be meticulously recorded and summarized for comparative analysis. The following tables provide a template for presenting key efficacy data for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Control/Comparator Value |
| HDAC6 Enzymatic Assay | - | IC50 | [Insert Value nM/µM] | [e.g., ACY-1215 IC50] |
| Cell Viability (MTT/CCK-8) | MDA-MB-231 | IC50 (72h) | [Insert Value µM] | [e.g., Doxorubicin IC50] |
| Cell Viability (MTT/CCK-8) | MDA-MB-468 | IC50 (72h) | [Insert Value µM] | [e.g., Doxorubicin IC50] |
| Apoptosis (Annexin V/PI) | MDA-MB-453 | % Apoptotic Cells (24h) | [Insert %] | [Vehicle Control %] |
| Acetylated α-Tubulin (Western Blot) | MDA-MB-453 | Fold Increase (24h) | [Insert Fold Change] | [Vehicle Control] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Parameter | Result |
| MDA-MB-453 CDX | This compound Monotherapy | Tumor Growth Inhibition (TGI) | 91%[1] |
| 4T1 CDA | This compound + Paclitaxel | Tumor Growth Inhibition (TGI) | 92%[1] |
Key Cellular Assays and Experimental Protocols
HDAC6 Enzymatic Assay
This assay quantifies the inhibitory activity of this compound against the HDAC6 enzyme. A common method is a fluorometric assay.
Protocol:
-
Reagent Preparation:
-
Prepare HDAC6 Assay Buffer.
-
Dilute recombinant human HDAC6 enzyme in Assay Buffer.
-
Prepare a fluorogenic HDAC6 substrate solution.
-
Prepare a developer solution.
-
Prepare a serial dilution of this compound and a positive control inhibitor (e.g., Tubacin).
-
-
Assay Procedure:
-
Add diluted HDAC6 enzyme to the wells of a 96-well white plate.
-
Add the this compound dilutions or control inhibitor to the respective wells.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the HDAC6 substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Measure fluorescence intensity using a microplate reader (Excitation/Emission ~350-380 nm / ~440-460 nm).
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[1]
Protocol:
-
Cell Seeding:
-
Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting percent viability versus the logarithm of the this compound concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment:
-
Seed TNBC cells (e.g., MDA-MB-453) in 6-well plates.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blot for Acetylated α-Tubulin
This assay measures the increase in acetylated α-tubulin, a direct pharmacodynamic marker of HDAC6 inhibition by this compound.
Protocol:
-
Cell Lysis:
-
Treat TNBC cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Also, probe a separate membrane or strip the first one and re-probe with an antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin or loading control band.
-
Calculate the fold change in acetylated α-tubulin levels in this compound-treated cells compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified HDAC6 signaling pathway and the mechanism of this compound action.
Caption: Overview of this compound inducing PANoptosis.
Caption: General experimental workflow for assessing this compound efficacy.
References
Flow Cytometry Analysis of Cells Treated with TNI-97: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNI-97 is a potent and highly selective, orally bioavailable inhibitor of histone deacetylase 6 (HDAC6) that has shown promise in the treatment of triple-negative breast cancer.[1] A key mechanism of action of this compound is the induction of PANoptosis, a regulated cell death pathway that integrates elements of pyroptosis, apoptosis, and necroptosis.[1][2] Flow cytometry is an indispensable tool for elucidating the cellular effects of novel therapeutic compounds like this compound. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on the characterization of cell death mechanisms, cell cycle alterations, and changes in protein expression.
Key Applications
Flow cytometry can be utilized to investigate various cellular responses to this compound treatment, including:
-
Quantification of Cell Death: Differentiating between apoptotic, necroptotic, and pyroptotic cell populations.
-
Cell Cycle Analysis: Determining the effect of this compound on cell cycle progression.
-
Analysis of Protein Expression: Measuring changes in the levels of key proteins involved in the PANoptosis pathway and HDAC6 signaling.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a triple-negative breast cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.
Table 1: Cell Viability and Death Mechanisms
| Treatment | % Viable Cells (Annexin V-/PI-) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic/Pyroptotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| This compound (1 µM) | 60.7 ± 3.5 | 15.8 ± 1.2 | 18.3 ± 2.0 | 5.2 ± 0.8 |
| This compound (5 µM) | 35.4 ± 4.2 | 25.1 ± 2.8 | 30.5 ± 3.1 | 9.0 ± 1.5 |
Table 2: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |
| This compound (1 µM) | 68.2 ± 3.1 | 15.5 ± 2.2 | 16.3 ± 1.8 |
| This compound (5 µM) | 75.1 ± 3.9 | 8.7 ± 1.5 | 16.2 ± 2.0 |
Table 3: Analysis of Intracellular Protein Markers
| Treatment | Mean Fluorescence Intensity (MFI) of Cleaved Caspase-3 | MFI of Acetylated α-tubulin | % FLICA-positive Cells (Active Caspase-1) |
| Vehicle Control | 150 ± 25 | 350 ± 40 | 1.2 ± 0.3 |
| This compound (1 µM) | 850 ± 90 | 1200 ± 150 | 15.8 ± 2.1 |
| This compound (5 µM) | 1500 ± 180 | 2500 ± 280 | 35.2 ± 4.5 |
Experimental Protocols
Protocol 1: Analysis of Cell Viability and Death Mechanisms using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, apoptotic, and necrotic/pyroptotic cells.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Gently aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE). Collect the cells in a microcentrifuge tube.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol carefully. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal.
Protocol 3: Intracellular Staining for Key Protein Markers
This protocol describes the detection of intracellular proteins such as cleaved caspase-3 (an apoptosis marker), acetylated α-tubulin (a marker of HDAC6 inhibition), and active caspase-1 (a pyroptosis marker).
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-acetylated α-tubulin)
-
Fluorochrome-conjugated secondary antibodies
-
FLICA 660 Caspase-1 Assay Kit (for active caspase-1)
-
Flow cytometer
Procedure for Cleaved Caspase-3 and Acetylated α-tubulin:
-
Cell Seeding, Treatment, and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Fixation and Permeabilization: Resuspend the cell pellet in Fixation Buffer and incubate for 15 minutes at room temperature. Centrifuge and wash with PBS. Resuspend in Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Antibody Staining: Centrifuge and wash with PBS. Resuspend the cells in a staining buffer (e.g., PBS with 2% BSA). Add the primary antibody at the recommended dilution and incubate for 1 hour at room temperature. Wash the cells. Resuspend in staining buffer and add the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze on a flow cytometer.
Procedure for Active Caspase-1 (FLICA Assay):
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Staining: Follow the manufacturer's protocol for the FLICA Caspase-1 Assay Kit. This typically involves adding the FLICA reagent directly to the cell culture medium and incubating for a specified time before harvesting.
-
Cell Harvesting and Analysis: Harvest the cells, wash, and resuspend in the provided assay buffer. Analyze immediately on a flow cytometer.
Visualizations
Caption: Experimental workflow for flow cytometry analysis of this compound treated cells.
Caption: Simplified signaling pathway of this compound induced PANoptosis.
References
Troubleshooting & Optimization
Technical Support Center: TNI-97 In-Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TNI-97 in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in-vitro?
A1: this compound is a highly selective and orally bioavailable inhibitor of histone deacetylase 6 (HDAC6). Its primary in-vitro mechanism of action is the inhibition of HDAC6's enzymatic activity, which leads to the hyperacetylation of its substrate proteins, most notably α-tubulin. This disruption of cellular processes can induce a form of programmed cell death known as PANoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.
Q2: What is PANoptosis and how does this compound induce it?
A2: PANoptosis is a coordinated form of inflammatory programmed cell death that integrates features of pyroptosis, apoptosis, and necroptosis. This compound, by inhibiting HDAC6, is thought to trigger the assembly of a multi-protein complex called the PANoptosome. This complex can activate the key initiator caspases of apoptosis (caspase-8), pyroptosis (caspase-1), and the key effector of necroptosis (MLKL), leading to a comprehensive and potent form of cell death.
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated potent activity in triple-negative breast cancer (TNBC) cell lines. For example, it has been shown to elicit PANoptotic cell death in the MDA-MB-453 cell model.
Q4: How does HDAC6 inhibition by this compound affect cellular metabolism?
A4: HDAC6 has been identified as a novel regulator of glycolytic metabolism.[1] Inhibition of HDAC6 can lead to a reduction in glycolytic metabolism in cancer cells.[1] This is achieved through the deacetylation of key glycolytic enzymes.[1]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in cell viability assays | 1. Cell density: Variations in initial cell seeding density. 2. Compound stability: Degradation of this compound stock or working solutions. 3. Assay duration: Incubation time may not be optimal for the cell line. 4. DMSO concentration: High concentrations of DMSO can affect cell viability. | 1. Maintain a consistent cell seeding density across all experiments. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Optimize the incubation time with this compound for each specific cell line (e.g., 24, 48, 72 hours). 4. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.[2] |
| Weak or no signal for acetylated α-tubulin in Western Blot | 1. Insufficient inhibitor concentration: The concentration of this compound may be too low. 2. Suboptimal antibody performance: Primary antibody may be of poor quality or used at an incorrect dilution. 3. Inefficient protein extraction: Degradation of proteins during lysate preparation. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for inducing α-tubulin acetylation in your cell line. 2. Use a validated antibody for acetylated α-tubulin and titrate the antibody to find the optimal dilution. 3. Ensure lysis buffer contains protease and deacetylase inhibitors. Keep samples on ice during preparation. |
| Difficulty in detecting PANoptosis markers | 1. Timing of analysis: The peak expression of different PANoptosis markers may occur at different time points. 2. Antibody selection: Not all antibodies are suitable for detecting the cleaved/activated forms of caspases or other markers. 3. Low protein expression: The target proteins may be expressed at low levels in the chosen cell line. | 1. Perform a time-course experiment to identify the optimal time point for detecting cleaved caspases (e.g., Caspase-1, Caspase-3) and phosphorylated MLKL. 2. Use antibodies specifically validated for the detection of the active, cleaved forms of the target proteins. 3. Increase the amount of protein loaded on the gel and consider using a more sensitive detection reagent. |
| This compound Precipitation in Culture Medium | 1. Low solubility: this compound may have limited solubility in aqueous solutions. 2. High concentration: The working concentration of this compound exceeds its solubility limit in the culture medium. | 1. Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. 2. When preparing working dilutions, add the this compound stock solution to the culture medium dropwise while vortexing to ensure proper mixing and prevent precipitation. Avoid using final concentrations that exceed the known solubility limit. |
Data Presentation
Table 1: Comparative IC50 Values of HDAC6 Inhibitors in Triple-Negative Breast Cancer Cell Lines
| Compound | MDA-MB-231 (µM) | BT-549 (µM) | HCC1806 (µM) |
| Englerin A | 11 | 0.0054 | 8.9 |
| Digoxin | 0.3 | 0.056 | - |
Note: Specific IC50 values for this compound in these cell lines are not yet publicly available in a comparative format. The data presented is for other compounds active in TNBC cell lines for reference.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
TNBC cells (e.g., MDA-MB-231, MDA-MB-468)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Acetylated α-Tubulin and PANoptosis Markers
This protocol describes the detection of changes in protein expression and post-translational modifications following this compound treatment.
Materials:
-
This compound treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-cleaved Caspase-1, anti-cleaved Caspase-3, anti-p-MLKL, anti-GSDMD-N)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total α-tubulin or GAPDH).
Mandatory Visualizations
References
- 1. Histone Deacetylase 6 Regulates the Activation of M1 Macrophages by the Glycolytic Pathway During Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition enhances peroxiredoxin 1 acetylation to mitigate oxidative stress and seizure activity in focal cortical dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of TNI-97 in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when evaluating the oral bioavailability of TNI-97, a selective HDAC6 inhibitor, in animal models of triple-negative breast cancer (TNBC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a critical parameter in animal studies?
A1: this compound is a highly selective and orally bioavailable histone deacetylase 6 (HDAC6) inhibitor that has shown promise in treating triple-negative breast cancer by inducing a form of programmed cell death known as PANoptosis. Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a crucial parameter in preclinical animal studies. It determines the potential for developing an effective oral therapeutic for clinical use and influences the dose and dosing frequency required to achieve therapeutic concentrations at the tumor site. Consistent and adequate oral bioavailability is essential for obtaining reliable and reproducible results in efficacy and toxicology studies.
Q2: What are the potential reasons for poor or variable oral bioavailability of a compound like this compound?
A2: Like many small molecule inhibitors, this compound's oral bioavailability can be influenced by several factors, primarily its physicochemical properties. Poor aqueous solubility is a common challenge that can limit the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption. Other factors include its permeability across the intestinal epithelium, stability in the gastrointestinal tract (GIT), and susceptibility to first-pass metabolism in the gut wall and liver.
Q3: What are the initial steps to consider if suboptimal oral bioavailability of this compound is observed in our animal studies?
A3: If you are observing lower than expected or highly variable plasma concentrations of this compound after oral administration, a systematic approach is recommended. First, verify the accuracy of your analytical method for quantifying this compound in plasma. Second, assess the physicochemical properties of your current this compound formulation, including particle size and solubility. Finally, consider exploring alternative formulation strategies to enhance its solubility and dissolution rate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vivo evaluation of this compound's oral bioavailability.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | - Inconsistent dosing volume or technique.- Animal-to-animal differences in gastric pH or transit time.- Formulation instability or inhomogeneity. | - Ensure precise and consistent oral gavage technique.- Fast animals overnight to standardize gastric conditions.- Prepare fresh formulations for each experiment and ensure thorough mixing. |
| Low overall plasma exposure (AUC) after oral dosing. | - Poor aqueous solubility of this compound.- Inadequate dissolution rate in the GIT.- Significant first-pass metabolism. | - Employ solubility enhancement techniques such as micronization or nanosizing.- Develop an amorphous solid dispersion or a lipid-based formulation.- Co-administer with a metabolic inhibitor (use with caution and appropriate controls). |
| Delayed time to reach maximum plasma concentration (Tmax). | - Slow dissolution of the drug formulation.- Delayed gastric emptying in the animal model. | - Use a formulation with a faster dissolution profile (e.g., a solution or a self-emulsifying drug delivery system - SEDDS).- Ensure animals are not stressed, as stress can delay gastric emptying. |
| Precipitation of the compound observed in the dosing vehicle. | - The concentration of this compound exceeds its solubility in the vehicle. | - Reduce the concentration of this compound in the formulation.- Utilize co-solvents or surfactants to increase solubility in the vehicle.- Consider a suspension formulation with appropriate suspending agents. |
Formulation Strategies to Improve Bioavailability
Improving the oral bioavailability of poorly soluble compounds like this compound often requires advanced formulation approaches. Below is a summary of common strategies.
| Formulation Strategy | Principle | Advantages | Considerations |
| Micronization/Nanonization | Increasing the surface area of the drug particles by reducing their size. | Simple and cost-effective for moderately soluble drugs. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions (ASDs) | Dispersing the drug in a polymeric carrier in an amorphous state. | Significantly increases aqueous solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents. | Forms a fine emulsion in the GIT, enhancing solubilization and absorption. | Careful selection of excipients is required to ensure stability and avoid toxicity. |
| Inclusion Complexes with Cyclodextrins | Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity. | Increases solubility and can protect the drug from degradation. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
-
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.
-
Materials: this compound, a suitable stabilizer (e.g., polysorbate 80 or polyvinylpyrrolidone), and purified water.
-
Method:
-
Prepare a pre-suspension of this compound (e.g., 1% w/v) in an aqueous solution of the stabilizer (e.g., 0.2% w/v).
-
Subject the pre-suspension to high-pressure homogenization or wet media milling.
-
Monitor the particle size distribution using a dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vivo Pharmacokinetic Study in a TNBC Xenograft Mouse Model
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.
-
Animal Model: Female athymic nude mice bearing MDA-MB-231 triple-negative breast cancer xenografts.
-
Experimental Groups:
-
Group 1: this compound simple suspension (e.g., in 0.5% carboxymethylcellulose) via oral gavage.
-
Group 2: this compound nanosuspension via oral gavage.
-
Group 3: this compound solution (if a soluble form is available) via intravenous injection (for bioavailability calculation).
-
-
Procedure:
-
Administer this compound formulations at a specified dose (e.g., 50 mg/kg).
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Below are diagrams illustrating key concepts relevant to the study of this compound.
Caption: PANoptosis signaling pathway initiated by various stimuli.
Caption: Workflow for in vivo bioavailability assessment.
Technical Support Center: Overcoming Resistance to TNI-97 Treatment
Welcome to the technical support center for TNI-97, a selective Histone Deacetylase 6 (HDAC6) inhibitor. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to investigate and overcome resistance to this compound in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism and its role in cancer therapy.
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and highly selective, orally bioavailable inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its primary mechanism of action is to induce PANoptosis, a form of programmed cell death, in cancer cells.[1][2] PANoptosis involves characteristics of pyroptosis, apoptosis, and necroptosis.[2]
Q2: What is the specific molecular target of this compound? The direct molecular target of this compound is the HDAC6 protein.[1][2] By selectively inhibiting HDAC6, this compound is designed to avoid the broader side effects associated with pan-HDAC inhibitors.[2]
Q3: Which cancer types are the primary focus for this compound treatment? this compound has been developed for the treatment of Triple-Negative Breast Cancer (TNBC), an aggressive subtype with limited therapeutic options.[1] Research has also explored the role of HDAC6 inhibition in other cancers, suggesting potential broader applications.[2]
Q4: What are the known downstream effects of HDAC6 inhibition by this compound? Inhibition of HDAC6 by this compound has several downstream effects that contribute to its anti-cancer activity. These can include:
-
Induction of PANoptosis : A programmed cell death pathway crucial for its therapeutic effect.[1][2]
-
Regulation of Glycolytic Metabolism : Studies have identified HDAC6 as a novel regulator of glycolytic metabolism in TNBC.[2]
-
c-Myc Degradation : HDAC6 inhibition can lead to the hyperacetylation and subsequent proteasome-mediated degradation of the oncoprotein c-Myc.[2]
Section 2: Troubleshooting Guide for Experimental Workflows
This guide provides solutions to common problems encountered during the development and analysis of this compound resistant cell lines.
Q1: I am unable to generate a this compound resistant cell line. What could be the issue? Several factors can hinder the development of drug-resistant cell lines.[3] Consider the following:
-
Initial Drug Concentration : The starting concentration of this compound may be too high, causing excessive cell death, or too low, failing to apply adequate selective pressure. Start with a concentration around the experimentally determined IC50 value of the parental cell line.
-
Incremental Dose Increase : Resistance develops over time with gradual exposure. We recommend increasing the drug concentration by a factor of 1.5–2.0-fold at each step.[4] If significant cell death occurs, reduce the fold-increase to 1.1–1.5.[4]
-
Treatment Schedule : Continuous exposure is a common method. However, a pulsed treatment, where cells are exposed to the drug for a period followed by a recovery phase, can also be effective at mimicking clinical resistance development.[3]
-
Cell Line Viability : Ensure the parental cell line is healthy and in a logarithmic growth phase before starting the drug exposure protocol.[5]
Q2: How can I confirm that my cells have developed true resistance to this compound? The primary method is to compare the half-maximal inhibitory concentration (IC50) between the parental and the potentially resistant cell line.
-
Perform a Cell Viability Assay : Use an MTT or CellTiter-Glo assay to generate dose-response curves for both cell lines.
-
Calculate and Compare IC50 Values : A significant increase in the IC50 value for the treated cell line indicates the development of resistance. A 3- to 10-fold increase is often considered representative of drug resistance, though this can vary depending on the drug and cell type.[4]
-
Stability of Resistance : Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with this compound. Stable resistance should be maintained even after a period without selective pressure.
Q3: My resistant cell line shows a very high IC50 value, but the results are inconsistent. What should I do? Inconsistency can arise from several sources:
-
Heterogeneous Population : The resistant cell line may be a mix of clones with varying degrees of resistance. Consider performing single-cell cloning to establish a homogenous population for more consistent results.
-
Assay Conditions : Standardize your experimental protocols meticulously. Pay close attention to cell seeding density, drug treatment duration, and reagent concentrations, as these can all affect the outcome of viability assays.[5]
-
Cryopreservation : It is critical to cryopreserve cell stocks at various stages of the resistance induction process.[6] This allows you to return to an earlier stage if the cells die or the resistance phenotype is lost.[4]
Section 3: Investigating Mechanisms of Resistance
Once a resistant cell line is established, the next step is to elucidate the underlying mechanisms. Based on known principles of drug resistance, here are the most likely avenues to investigate for this compound.[7][8]
Q1: What are the probable mechanisms of acquired resistance to an HDAC6 inhibitor like this compound? While specific mechanisms for this compound are still an emerging area of research, likely causes of resistance include:
-
Alteration of the Drug Target : Mutations in the HDAC6 gene that prevent this compound from binding effectively.
-
Increased Drug Efflux : Upregulation of ATP-binding cassette (ABC) transporters, which actively pump the drug out of the cell, reducing its intracellular concentration.[3][9]
-
Activation of Bypass Signaling Pathways : Cancer cells can activate alternative pro-survival pathways to compensate for the inhibition of HDAC6. Key pathways to investigate include PI3K/Akt/mTOR and Ras/MAPK.[10][11][12]
-
Evasion of Cell Death : Alterations in the PANoptosis pathway that this compound induces, for example, through the overexpression of anti-apoptotic proteins like Bcl-2.[9]
-
Epigenetic Modifications : Changes in DNA methylation or histone modifications that alter the expression of genes involved in drug sensitivity or resistance.[13]
Q2: How can I determine if bypass signaling pathways are activated in my resistant cells? Western blotting is the most direct method to assess the activation state of key signaling proteins.
-
Compare Protein Expression : Lyse parental and this compound resistant cells (both with and without drug treatment) and perform a Western blot.[6]
-
Key Proteins to Probe :
-
PI3K/Akt/mTOR Pathway : p-Akt, p-mTOR, p-S6K
-
Ras/MAPK Pathway : p-Raf, p-MEK, p-ERK
-
An increase in the phosphorylated (active) forms of these proteins in resistant cells compared to parental cells would suggest the activation of a bypass pathway.[11]
-
Illustrative Data: IC50 Comparison
The following table presents hypothetical data from a cell viability assay comparing a parental cancer cell line to a derived this compound resistant subline.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (MDA-MB-453) | This compound | 50 | 1x |
| Resistant (MDA-MB-453-R) | This compound | 750 | 15x |
Caption: Example data showing a 15-fold increase in the IC50 value for the resistant cell line.
Visualizing Potential Resistance Mechanisms
Caption: Potential mechanisms leading to this compound resistance.
Section 4: Key Experimental Protocols
This section provides detailed methodologies for experiments crucial to studying this compound resistance.
Protocol 4.1: Generation of this compound Resistant Cancer Cell Lines
This protocol is adapted from standard methods for inducing drug resistance in vitro.[4]
Materials:
-
Parental cancer cell line (e.g., MDA-MB-453)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Tissue culture flasks and plates
-
Cryopreservation medium
Procedure:
-
Determine Parental IC50 : First, determine the IC50 of this compound for the parental cell line using a 72-hour cell viability assay.
-
Initial Exposure : Seed parental cells and treat them continuously with this compound at a concentration equal to their IC50.
-
Monitor and Passage : Monitor the cells daily. Initially, a significant portion of cells may die. When the surviving cells reach 70-80% confluency, passage them and maintain the same drug concentration.
-
Incremental Dose Escalation : Once the cells show stable proliferation at the current drug concentration for 2-3 passages, increase the this compound concentration by 1.5x.
-
Repeat and Expand : Repeat step 4, gradually increasing the drug concentration. This process can take several months.
-
Cryopreserve Stocks : At each successful dose escalation, freeze vials of cells. This is a critical backup step.[4][6]
-
Confirm Resistance : Once cells can proliferate in a concentration at least 10-fold higher than the parental IC50, confirm the new, stable IC50 value using a viability assay.
Experimental Workflow for Resistance Development
Caption: Workflow for generating and characterizing resistant cells.
Protocol 4.2: Cell Viability (MTT) Assay to Determine IC50
This protocol measures cell metabolic activity as an indicator of viability.[6]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment : Remove the medium and add fresh medium containing serial dilutions of this compound. Include a DMSO-only vehicle control. Treat cells in triplicate for each concentration.
-
Incubation : Incubate the plates for 72 hours at 37°C.
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization : Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[4]
Protocol 4.3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in protein expression and activation.[6]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-HDAC6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification : Lyse cells and quantify the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis : Analyze the protein band intensities, normalizing to a loading control like GAPDH or β-actin to compare expression levels between parental and resistant cells.
This compound Target and Potential Bypass Pathway
Caption: this compound inhibits HDAC6 to induce PANoptosis; resistance can arise via bypass pathways.
References
- 1. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 13. Overcoming Chemotherapy Resistance in Metastatic Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining TNI-97 Delivery Methods for In-Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in-vivo delivery of TNI-97, a highly selective and orally bioavailable HDAC6 inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism of action is the induction of PANoptosis, a regulated cell death pathway, in cancer cells.[1] This makes it a promising therapeutic candidate for aggressive cancers like triple-negative breast cancer.[1]
Q2: For which in-vivo cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant tumor growth inhibition in preclinical studies using the MDA-MB-453 human breast cancer xenograft model and the 4T1 murine mammary carcinoma syngeneic model.[1]
Q3: What are the primary challenges in the in-vivo delivery of this compound?
A3: As with many small molecule inhibitors, a primary challenge for in-vivo delivery of this compound is its likely low aqueous solubility. This can lead to issues with formulation, bioavailability, and consistent dosing.
Q4: Which administration routes are suitable for this compound in mice?
A4: Given that this compound is described as "orally bioavailable," oral gavage is a primary route of administration.[1] Intraperitoneal (IP) injection is another common and effective route for delivering small molecule inhibitors in preclinical mouse models.[2][3]
Q5: How can I improve the solubility of this compound for in-vivo formulation?
A5: For poorly water-soluble compounds like this compound, various formulation strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based delivery systems. Nanoparticle formulations can also enhance solubility and bioavailability.
II. Troubleshooting Guides
Oral Gavage Administration
Issue 1: Compound Precipitation in Formulation
-
Possible Cause: The vehicle composition is not optimal for maintaining this compound in solution or suspension.
-
Solutions:
-
Vehicle Optimization: Experiment with different vehicle compositions. A common starting point for poorly soluble compounds is a mixture of a solubilizing agent (like DMSO or PEG400), a surfactant (like Tween 80 or Cremophor EL), and an aqueous carrier (like saline or PBS).
-
Sonication: Use a water bath sonicator to create a fine, uniform suspension if the compound does not fully dissolve.
-
pH Adjustment: If the solubility of this compound is pH-dependent, adjusting the pH of the vehicle may improve its solubility.
-
Issue 2: Inconsistent Efficacy or High Variability Between Animals
-
Possible Cause: Inaccurate dosing due to improper gavage technique or reflux of the administered compound.
-
Solutions:
-
Proper Technique: Ensure proper restraint and a straight alignment of the mouse's head and neck with its body. The gavage needle should be inserted smoothly along the roof of the mouth into the esophagus without resistance.
-
Volume and Speed: Use the smallest effective volume and administer the formulation slowly and steadily to prevent reflux.
-
Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse to minimize trauma and ensure correct placement.[4][5]
-
Issue 3: Animal Distress or Injury During Gavage
-
Possible Cause: Improper restraint, incorrect needle size, or forceful insertion of the gavage needle.
-
Solutions:
-
Training and Habituation: Ensure personnel are well-trained in oral gavage techniques. Handle the mice for several days prior to the experiment to acclimate them.
-
Correct Needle Size: Select the gavage needle size based on the weight of the mouse.
-
Gentle Insertion: Never force the gavage needle. If resistance is met, withdraw and re-insert gently.
-
Intraperitoneal (IP) Injection
Issue 1: Leakage of Formulation from the Injection Site
-
Possible Cause: The injection volume is too large, or the needle was not inserted correctly.
-
Solutions:
-
Volume Adjustment: Ensure the injection volume does not exceed the recommended maximum for the size of the mouse (typically < 10 ml/kg).[6]
-
Proper Injection Angle: Insert the needle at a 15-30 degree angle into the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Issue 2: Swelling or Irritation at the Injection Site
-
Possible Cause: The formulation is too concentrated or contains an irritating vehicle (e.g., high percentage of DMSO).
-
Solutions:
-
Vehicle Tolerability: Reduce the concentration of potentially irritating co-solvents like DMSO to the lowest effective percentage (ideally below 10%).
-
Formulation pH: Ensure the pH of the formulation is close to physiological pH (7.2-7.4).
-
Issue 3: Lack of Expected Therapeutic Effect
-
Possible Cause: Misadministration of the injection into the subcutaneous space, fat pad, or an abdominal organ instead of the peritoneal cavity.
-
Solution:
III. Data Presentation: Formulation and Dosing Guidelines
Table 1: Recommended Vehicle Compositions for Poorly Soluble Compounds
| Vehicle Component | Concentration Range (% v/v) | Notes |
| DMSO | 5 - 10% | Can have pharmacological effects at higher concentrations. Use the lowest effective amount. |
| PEG400 | 20 - 40% | A commonly used and well-tolerated co-solvent. |
| Tween 80 | 1 - 5% | A non-ionic surfactant that can improve solubility and stability. |
| Ethanol | 5 - 10% | Use sparingly due to the potential for irritation and toxicity. |
| Saline/PBS | q.s. to 100% | Used to bring the formulation to the final volume. |
Note: The optimal formulation for this compound should be determined empirically.
Table 2: Gavage Needle Sizing Guide for Mice
| Mouse Weight (g) | Recommended Gauge | Typical Length (inches) |
| < 15 | 24G | 1 |
| 15 - 25 | 22G | 1.5 |
| > 25 | 20G | 1.5 - 2 |
Source: Adapted from various animal care and use guidelines.[4]
IV. Experimental Protocols
General Protocol for In-Vivo Efficacy Study of this compound in an MDA-MB-453 Xenograft Model
-
Cell Culture: Culture MDA-MB-453 cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest and resuspend MDA-MB-453 cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound or vehicle control via the chosen route (oral gavage or IP injection) at the predetermined dose and schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for HDAC6 targets, immunohistochemistry).
-
General Protocol for In-Vivo Efficacy Study of this compound in a 4T1 Syngeneic Model
-
Cell Culture: Culture 4T1 murine mammary carcinoma cells in appropriate media.
-
Animal Model: Use female immunocompetent BALB/c mice, 6-8 weeks old.
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment: Follow steps 4 and 5 from the MDA-MB-453 protocol.
-
Metastasis Analysis (Optional): The 4T1 model is highly metastatic.[10][12] At the end of the study, lungs and other organs can be harvested to assess metastatic burden.
-
Data Collection and Analysis: Follow step 6 from the MDA-MB-453 protocol.
V. Visualizations
References
- 1. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. instechlabs.com [instechlabs.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. MDA-MB-453 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 11. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 12. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistencies in TNI-97 experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with TNI-97, a selective HDAC6 inhibitor with therapeutic potential in triple-negative breast cancer. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental inconsistencies, and comprehensive experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and orally bioavailable inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism of action is the induction of PANoptosis, a regulated form of cell death, in cancer cells. This makes it a promising candidate for therapeutic intervention, particularly in aggressive cancers like triple-negative breast cancer.[1][2]
Q2: In which cell lines has this compound shown significant activity?
A2: this compound has demonstrated notable efficacy in triple-negative breast cancer cell lines, specifically MDA-MB-453 and 4T1 models.[1][2] In in-vivo studies, it has shown significant tumor growth inhibition in both MDA-MB-453 cell-derived xenografts (CDX) and 4T1 cell-derived allografts (CDA).[1][2]
Q3: What kind of inconsistencies might I expect when working with a novel HDAC inhibitor like this compound?
A3: As with many novel small molecules, you may encounter variability in experimental outcomes. Common inconsistencies can include fluctuating IC50 values in cell viability assays, and unexpected levels of target protein degradation. These can be attributed to a range of factors including cell line variability, inconsistent cell seeding density, compound stability, and the duration of the assay.
Q4: How can I confirm that this compound is engaging its target (HDAC6) in my cellular assays?
A4: A common method to confirm target engagement of an HDAC6 inhibitor is to perform a Western blot analysis to detect changes in the acetylation of α-tubulin, a well-known substrate of HDAC6. Increased acetylation of α-tubulin following treatment with this compound would indicate successful target engagement.
Troubleshooting Inconsistent Experimental Results
Inconsistent results are a common challenge in preclinical research. This guide provides a structured approach to troubleshooting potential issues in your this compound experiments.
Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Ensure the use of a consistent cell line and passage number. Authenticate your cell line to rule out contamination or genetic drift. |
| Cell Seeding Density | Optimize and strictly maintain a consistent cell seeding density for all experiments. Cell density can significantly impact the drug concentration-to-cell ratio. |
| Compound Solubility and Stability | Confirm the complete solubility of this compound in your chosen solvent. Prepare fresh dilutions from a validated stock solution for each experiment to avoid degradation. |
| Assay Duration | The incubation time with this compound can influence the observed IC50 value. Optimize the treatment duration for your specific cell line and experimental goals. A 72-hour incubation is a common starting point. |
| Reagent Quality | Use high-quality, non-expired cell culture media, serum, and assay reagents. Variations in reagent quality can introduce experimental artifacts. |
Lack of Expected Downstream Effects (e.g., Apoptosis, Protein Degradation)
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment required to observe the desired downstream effects in your specific cell model. |
| Cell-Specific Resistance Mechanisms | The chosen cell line may possess intrinsic or acquired resistance mechanisms. Investigate the expression levels of key proteins in the PANoptosis pathway in your cell line. |
| Suboptimal Assay Conditions | Ensure that the protocols for downstream assays (e.g., Western blot, apoptosis assays) are optimized for your cell line and target proteins. This includes appropriate antibody selection and validation. |
| Technical Issues with Protein Extraction or Detection | For Western blotting, ensure complete protein extraction and use appropriate lysis buffers and protease/phosphatase inhibitors. Optimize antibody concentrations and incubation times. |
Experimental Protocols
These protocols provide a detailed methodology for key experiments involving this compound.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MDA-MB-453 or 4T1 cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
-
Cell Preparation: Harvest MDA-MB-453 or 4T1 cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice for MDA-MB-453, or BALB/c mice for the syngeneic 4T1 model).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse. For MDA-MB-453, a cell count of 2 x 10^7 per mouse has been used.[3] For 4T1 models, 1 x 10^6 cells is a common number.[4]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the predetermined dose and schedule. A vehicle control should be administered to the control group. For combination studies, paclitaxel (B517696) can be administered via intraperitoneal injection.
-
Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot). Calculate the tumor growth inhibition (TGI) for each treatment group.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound
| Cell Line | Model Type | Treatment | Tumor Growth Inhibition (TGI) |
| MDA-MB-453 | Cell-Derived Xenograft (CDX) | This compound Monotherapy | 91%[1][2] |
| 4T1 | Cell-Derived Allograft (CDA) | This compound + Paclitaxel | 92%[1][2] |
Visualizing the Mechanism of Action
To better understand the experimental workflow and the signaling pathway affected by this compound, the following diagrams are provided.
Caption: A general experimental workflow for evaluating this compound.
Caption: The proposed signaling pathway of this compound induced PANoptosis.
References
How to control for cytotoxicity with high doses of TNI-97
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for cytotoxicity associated with high doses of TNI-97, a highly selective Histone Deacetylase 6 (HDAC6) inhibitor investigated for triple-negative breast cancer.[1][2] The following resources are designed to help troubleshoot common issues, differentiate on-target from off-target effects, and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a potent and highly selective, orally bioavailable inhibitor of HDAC6.[1][2] Its primary mechanism involves inhibiting the enzymatic activity of HDAC6, which leads to the accumulation of acetylated proteins, notably α-tubulin. This disruption of protein function induces a form of programmed cell death known as PANoptosis in cancer cells, making it a therapeutic candidate for aggressive cancers like triple-negative breast cancer (TNBC).[2]
Q2: What are the potential causes of high-dose cytotoxicity with this compound? A2: While this compound is highly selective for HDAC6, high concentrations may lead to cytotoxicity through several mechanisms:
-
Off-Target Inhibition: At concentrations significantly above the IC50 for HDAC6, this compound might inhibit other HDAC isoforms or unrelated proteins (e.g., kinases) that are essential for normal cell survival.[3][4] This is a common challenge with many small molecule inhibitors.[3]
-
On-Target Toxicity in Normal Cells: While the therapeutic effect is targeted to cancer cells, HDAC6 has important functions in normal cells. Potent, sustained inhibition of these functions could be detrimental to healthy cells, especially those with high metabolic activity or protein turnover.
-
Induction of Oxidative Stress: The cellular stress induced by potent enzyme inhibition can sometimes lead to the generation of reactive oxygen species (ROS), causing damage and cell death that is independent of the primary mechanism.[5][6]
Q3: How can I differentiate between on-target (HDAC6-mediated) and off-target cytotoxicity? A3: A multi-step approach is necessary to distinguish between intended and unintended cytotoxic effects:
-
Use a Rescue Experiment: The most definitive method is to perform a rescue experiment.[7] After treating with this compound, introduce a version of the HDAC6 gene that is resistant to the inhibitor. If cell viability is restored, it strongly suggests the cytotoxicity is on-target.[7][8]
-
Compare with Structurally Unrelated Inhibitors: Use another known HDAC6 inhibitor with a different chemical structure. If both compounds produce the same cytotoxic phenotype at concentrations relevant to their HDAC6 IC50, the effect is more likely to be on-target.[3]
-
Analyze Downstream Markers: Confirm that cytotoxicity correlates with markers of HDAC6 inhibition. For example, use Western blotting to show that cytotoxicity is observed at the same concentrations that cause hyperacetylation of α-tubulin (a primary HDAC6 substrate).
-
Dose-Response Analysis: Perform a careful dose-response analysis in both cancer and healthy control cell lines. A large window between the effective concentration in cancer cells and the toxic concentration in healthy cells suggests good on-target specificity.[9]
Q4: What strategies can mitigate cytotoxicity while maintaining the anti-cancer effect? A4: Improving the therapeutic index is a key challenge in drug development.[10][11]
-
Combination Therapy: As demonstrated in preclinical models, combining this compound with other chemotherapeutic agents (like paclitaxel) can achieve a synergistic anti-tumor effect.[2] This may allow for a lower, less toxic dose of this compound to be used.
-
Co-treatment with Antioxidants: If oxidative stress is identified as a contributor to off-target toxicity, co-administration of an antioxidant like N-acetylcysteine (NAC) may protect normal cells without compromising the anti-cancer activity.[6][12][13]
-
Refine Dosing Strategy: Instead of continuous high-dose exposure, intermittent or pulsed dosing schedules can sometimes provide the target therapeutic effect while allowing normal cells time to recover, thereby reducing overall toxicity.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in control/non-cancerous cell lines at low doses. | 1. The control cell line may be unexpectedly sensitive to HDAC6 inhibition. 2. Potent off-target effects on proteins essential for that cell type's survival.[3] 3. Solvent toxicity (e.g., DMSO).[9] | 1. Confirm Target Expression: Verify that your target cancer cells express HDAC6. 2. Run Dose-Response Curve: Determine the IC50 in your cancer cell line and compare it to the toxic concentration in multiple, distinct non-cancerous cell lines.[9] 3. Vehicle Control: Always include a vehicle-only control to ensure the solvent concentration is not causing cytotoxicity.[14] |
| Inconsistent IC50 values across experiments. | 1. Cell Health & Passage Number: Cells that are unhealthy, overly confluent, or have a high passage number can respond differently.[15] 2. Reagent Variability: Inconsistent preparation of this compound stock solutions or degradation of the compound. 3. Assay Interference: The compound may interfere with the viability assay itself (e.g., MTT reduction).[14] | 1. Standardize Cell Culture: Use cells within a defined, low passage number range and plate them at a consistent density.[15] 2. Aliquot Reagents: Prepare a single large batch of the inhibitor stock, aliquot it, and store it at -80°C to minimize freeze-thaw cycles. 3. Use an Orthogonal Assay: Confirm viability results with a different method (e.g., if using an MTT assay, confirm with a dye-exclusion or LDH release assay).[16] |
| Loss of efficacy when dose is lowered to reduce toxicity. | 1. Narrow Therapeutic Window: The concentrations required for anti-cancer effects are very close to the concentrations that are toxic to normal cells.[10] 2. Drug Resistance Mechanisms: Cancer cells may adapt to lower drug concentrations. | 1. Investigate Combination Therapy: Explore synergistic combinations (e.g., with taxanes or platinum-based agents) to enhance efficacy at lower this compound doses.[2] 2. Analyze Resistance: If resistance is suspected, perform molecular analysis to investigate potential mechanisms (e.g., upregulation of drug efflux pumps). |
Quantitative Data Summary
The following tables provide examples of how to structure data to assess the therapeutic window and efficacy of combination therapies for this compound.
Table 1: Example Dose-Response Data for this compound Monotherapy
| Cell Line | Cell Type | Primary Target | IC50 (nM) |
| MDA-MB-453 | Triple-Negative Breast Cancer | HDAC6 | 50 |
| 4T1 | Murine Mammary Carcinoma | HDAC6 | 75 |
| MCF-10A | Non-tumorigenic Breast Epithelial | Control | > 1000 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | Control | > 2500 |
This table illustrates how to compare the concentration of this compound needed to inhibit cancer cells versus healthy control cells, with a larger difference indicating a better selectivity profile.
Table 2: Example Data for this compound in Combination Therapy
| Treatment | This compound Conc. (nM) | Paclitaxel Conc. (nM) | % Cell Viability (4T1 Cells) |
| Vehicle Control | 0 | 0 | 100% |
| This compound alone | 75 | 0 | 50% |
| Paclitaxel alone | 10 | 0 | 85% |
| Combination | 20 | 10 | 48% |
This table demonstrates a synergistic effect, where a much lower concentration of this compound (20 nM) achieves the same level of cell killing when combined with a low dose of paclitaxel.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[17]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Perform a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[18] Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol confirms the on-target activity of this compound by measuring the acetylation of its key substrate, α-tubulin.
Materials:
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ), add loading buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour.
-
Incubate with the primary antibody for acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-α-tubulin antibody to confirm equal protein loading.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antioxidant drug therapy as a neuroprotective countermeasure of nerve agent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imedpub.com [imedpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Decoding m6A readers: roles of YTHDF proteins in leukemogenesis and cancer immunity [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Analysis of TNI-97 and Other Leading HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including various cancers and neurological disorders. HDAC6, a unique cytoplasmic enzyme, plays a critical role in cell motility, protein quality control, and stress responses through the deacetylation of non-histone proteins, most notably α-tubulin. This guide provides a detailed comparison of TNI-97, a novel HDAC6 inhibitor, with other well-established inhibitors such as Ricolinostat (ACY-1215), Tubastatin A, and Nexturastat A, supported by available preclinical data.
Introduction to this compound
This compound is a highly selective and orally bioavailable HDAC6 inhibitor developed for the treatment of triple-negative breast cancer (TNBC).[1][2] Preclinical studies have demonstrated its potent enzymatic inhibitory activity and significant isoform selectivity.[1][2] A key mechanism of action for this compound is the induction of PANoptotic cell death, a programmed cell death pathway, which it has been shown to elicit in both in vitro and in vivo models of TNBC.[1][2]
Comparative Analysis of In Vitro Potency and Selectivity
The efficacy and potential for off-target effects of an HDAC inhibitor are largely determined by its potency against the target isoform and its selectivity over other HDACs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other prominent HDAC6 inhibitors against a panel of HDAC isoforms.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | Potent (exact value not publicly available) | Highly Selective | Highly Selective | Highly Selective | Highly Selective | High |
| Ricolinostat (ACY-1215) | 5[1] | 58[1] | 48[1] | 51[1] | 100[1] | ~11.6 |
| Tubastatin A | 15[3] | >10,000 | >10,000 | >10,000 | 855 | >667 |
| Nexturastat A | 5[4] | 3000[4] | 6900[4] | 6650[4] | - | 600 |
Note: Specific IC50 values for this compound are not yet publicly available but are described as potent and highly selective.
Preclinical Efficacy in Cancer Models
The antitumor activity of HDAC6 inhibitors is a critical aspect of their therapeutic potential. The table below compares the reported in vivo efficacy of this compound and Ricolinostat (ACY-1215).
| Inhibitor | Cancer Model | Dosing | Outcome |
| This compound | MDA-MB-453 Triple-Negative Breast Cancer Xenograft | Monotherapy | 91% Tumor Growth Inhibition (TGI)[1][2] |
| This compound | 4T1 Triple-Negative Breast Cancer Syngeneic Model | Combination with Paclitaxel | 92% Tumor Growth Inhibition (TGI)[1][2] |
| Ricolinostat (ACY-1215) | Non-Small Cell Lung Cancer Xenograft | Monotherapy | Significant reduction in tumor growth rate[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of HDAC6 and its inhibition.
Caption: General workflow for an HDAC6 enzymatic inhibition assay.
Caption: Workflow for assessing α-tubulin acetylation via Western Blot.
Caption: General workflow for an in vivo xenograft study.
Experimental Protocols
HDAC6 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified HDAC6 enzyme.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-L-lysine(acetyl)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trypsin)
-
Test compound (e.g., this compound) and positive control (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of α-Tubulin Acetylation
Objective: To assess the cellular activity of an HDAC6 inhibitor by measuring the level of acetylated α-tubulin.
Materials:
-
Cancer cell line (e.g., MDA-MB-453)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify the relative levels of acetylated α-tubulin normalized to total α-tubulin.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of an HDAC6 inhibitor in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line (e.g., MDA-MB-453)
-
Matrigel (optional)
-
Test compound (e.g., this compound) and vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Conclusion
This compound represents a promising new addition to the landscape of selective HDAC6 inhibitors. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of triple-negative breast cancer, underscore its potential as a therapeutic agent.[1][2] Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients. This guide provides a framework for comparing this compound to other established HDAC6 inhibitors, highlighting the key experimental data and methodologies necessary for a comprehensive evaluation.
References
A Comparative Analysis of TNI-97 Against Established Therapies for Triple-Negative Breast Cancer
For Immediate Release
In the rapidly evolving landscape of oncology, a novel selective histone deacetylase 6 (HDAC6) inhibitor, TNI-97, is showing promise in preclinical studies for the treatment of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited therapeutic options. This guide provides a comprehensive comparison of this compound with established TNBC drugs, focusing on efficacy, mechanism of action, and experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy of this compound compared to standard-of-care chemotherapies, a PARP inhibitor, and another HDAC6 inhibitor in relevant TNBC models.
| Drug | Target | Cell Line | IC50 | Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Citation(s) |
| This compound | HDAC6 | MDA-MB-453 | Not available | MDA-MB-453 CDX | Monotherapy | 91% | [1] |
| This compound + Paclitaxel (B517696) | HDAC6 / Microtubules | 4T1 | Not available | 4T1 CDA | Combination | 92% | [1] |
| ACY-1215 (Ricolinostat) | HDAC6 | Multiple Myeloma Cell Lines | 2-8μM | Not available | - | Not available | [2] |
| Paclitaxel | Microtubules | MDA-MB-231 | 5 nM | Not available | - | Not available | [3] |
| Doxorubicin | Topoisomerase II, DNA Intercalation | 4T1 | 0.17 μmol/L | Not available | - | Not available | [4] |
| Olaparib | PARP | BRCA-mutant Breast Cancer Cell Lines | Not available | BRCA-deficient advanced breast cancer patients | Monotherapy | Objective Response Rate: 38% (400 mg bd) | [5] |
CDX: Cell Line-Derived Xenograft; CDA: Cell Line-Derived Allograft. IC50 values for ACY-1215 are provided for multiple myeloma cell lines as specific TNBC cell line data was not available in the search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Efficacy of this compound in MDA-MB-453 Xenograft Model
-
Cell Line: MDA-MB-453 human breast cancer cells.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Implantation: 2 x 107 MDA-MB-453 cells were implanted subcutaneously into the right flank of each mouse.
-
Treatment: Once solid tumors were established, mice were randomized into treatment and control groups. The this compound group received the drug intraperitoneally at a dose of 35 mg/kg. A positive control group received lapatinib (B449) (80 mg/kg) via gastric gavage twice daily, and a negative control group received the vehicle.
-
Endpoint: Tumor volume and body weight were measured regularly. At the end of the treatment period, mice were sacrificed, and tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[6]
In Vivo Efficacy of this compound in Combination with Paclitaxel in 4T1 Allograft Model
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Immunocompetent female BALB/c mice.
-
Tumor Implantation: 4T1 cells were implanted into the mammary fat pad of the mice.
-
Treatment: Mice were randomized into four groups: vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel. Paclitaxel was administered intravenously at a dose of 10 mg/kg every 5 days, starting on day 7 after tumor cell inoculation. The dosing for this compound in this combination study was not specified in the available literature.
-
Endpoint: Primary tumor growth was monitored, and at the end of the study, metastatic lesions in the lungs were assessed. TGI was calculated based on primary tumor volume.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these drugs is fundamental to developing more effective and personalized therapies.
This compound: HDAC6 Inhibition and PANoptosis
This compound is a highly selective inhibitor of HDAC6, an enzyme that plays a crucial role in protein quality control and cell motility. By inhibiting HDAC6, this compound is reported to induce PANoptosis, a recently identified form of programmed cell death that integrates elements of pyroptosis, apoptosis, and necroptosis. This multi-faceted cell death mechanism may offer a therapeutic advantage in overcoming the resistance often seen in TNBC.
Established TNBC Drug Mechanisms
The established drugs for TNBC target various cellular processes critical for cancer cell survival and proliferation.
Conclusion
This compound demonstrates significant preclinical activity in TNBC models, both as a monotherapy and in combination with standard chemotherapy. Its unique mechanism of inducing PANoptosis suggests it may be effective in overcoming the therapeutic resistance often encountered in TNBC. Further clinical investigation is warranted to determine the ultimate efficacy and safety of this compound in patients. This guide provides a foundational comparison to aid in the ongoing research and development of novel therapies for this challenging disease.
References
- 1. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MDA-MB-453 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Exercise Intensity and Time on Efficacy of Paclitaxel and Doxorubicin and Immune Microenvironment in the 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TNI-97 and Other PANoptosis Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel PANoptosis inducer TNI-97 with other well-characterized inducers. This document summarizes key performance data, details experimental methodologies, and visualizes the intricate signaling pathways involved in PANoptosis.
PANoptosis is a recently defined inflammatory programmed cell death pathway that integrates key features of pyroptosis, apoptosis, and necroptosis. Its activation is orchestrated by a multi-protein complex termed the PANoptosome, which serves as a signaling hub for the coordinated activation of caspases and other effector molecules. The induction of PANoptosis is a promising therapeutic strategy for various diseases, including cancer. This guide focuses on a comparative analysis of this compound, a novel small molecule inducer, against established inducers such as viral triggers and cytokine combinations.
Performance Comparison of PANoptosis Inducers
The efficacy of PANoptosis inducers can be assessed by various quantitative measures, including the extent of cell death, inhibition of tumor growth, and activation of key molecular markers. The following table summarizes available data for this compound and other representative inducers.
| Inducer | Type | Target/Mechanism | Cell Line(s) | Key Quantitative Data | Reference(s) |
| This compound | Small Molecule (HDAC6 Inhibitor) | Selective inhibition of Histone Deacetylase 6 (HDAC6) | MDA-MB-453 (Triple-Negative Breast Cancer) | Tumor Growth Inhibition (TGI): 91% in MDA-MB-453 CDX model (monotherapy); 92% in 4T1 CDA model (with paclitaxel) | [1] |
| Influenza A Virus (IAV) | Pathogen (Virus) | Activation of the ZBP1 PANoptosome | Bone Marrow-Derived Macrophages (BMDMs) | ~40-50% cell death (PI uptake) at 24h post-infection | [2] |
| TNF-α + IFN-γ | Cytokines | JAK/STAT1/IRF1 signaling axis activation, leading to PANoptosome formation | Human cancer cell lines (e.g., HOP-92, H226) | Synergistic induction of cell death; robust cleavage of caspases-3, -7, -8, GSDME, and phosphorylation of MLKL | [3][4] |
Signaling Pathways of PANoptosis Induction
The initiation of PANoptosis is contingent on the assembly of a PANoptosome complex, which can be triggered by diverse stimuli through distinct sensor proteins. The following diagrams illustrate the signaling cascades for different classes of inducers.
This compound-Induced PANoptosis via HDAC6 Inhibition
This compound is a selective inhibitor of HDAC6.[1] While the precise PANoptosome sensor activated by HDAC6 inhibition is yet to be fully elucidated, the proposed mechanism involves the accumulation of cellular stress, such as reactive oxygen species (ROS) and misfolded proteins, which can act as damage-associated molecular patterns (DAMPs) to trigger PANoptosome formation. HDAC6 inhibition is also known to modulate the expression of key apoptosis-related genes.
Influenza A Virus (IAV)-Induced PANoptosis
IAV infection triggers PANoptosis through the Z-DNA binding protein 1 (ZBP1).[2][5][6] ZBP1 recognizes viral components and initiates the assembly of the ZBP1-PANoptosome, which includes RIPK1, RIPK3, and Caspase-8.[5][6]
TNF-α and IFN-γ-Induced PANoptosis
The synergistic action of the cytokines TNF-α and IFN-γ can induce PANoptosis, particularly in cancer cells.[3][4] This process is mediated by the JAK/STAT1/IRF1 signaling axis, which upregulates the expression of PANoptosis-related genes and leads to the formation of a PANoptosome complex involving RIPK1, FADD, and Caspase-8.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of PANoptosis. Below are protocols for key experiments used to characterize PANoptosis inducers.
Cell Viability and Cell Death Assays
a) Lactate Dehydrogenase (LDH) Release Assay (Quantification of Cell Death)
-
Principle: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage, a hallmark of lytic cell death like PANoptosis.
-
Protocol:
-
Seed cells in a 96-well plate and treat with PANoptosis inducers (e.g., this compound, IAV, TNF-α + IFN-γ) for the desired time.
-
Collect 50 µL of cell-free supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).
-
b) Real-time Cell Death Imaging
-
Principle: Live-cell imaging systems (e.g., IncuCyte) can monitor cell death in real-time using fluorescent dyes that are excluded from live cells but stain the nuclei of dead cells (e.g., propidium (B1200493) iodide (PI) or SYTOX Green).
-
Protocol:
-
Plate cells in the presence of a cell-impermeant DNA dye.
-
Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 2-4 hours).
-
Treat cells with PANoptosis inducers.
-
Quantify the number of fluorescent (dead) cells over time using the system's software.
-
Western Blot Analysis of PANoptosis Markers
-
Principle: To confirm the activation of pyroptosis, apoptosis, and necroptosis pathways, the expression and cleavage/phosphorylation of key effector proteins are assessed by western blotting.
-
Protocol:
-
Treat cells with PANoptosis inducers for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key PANoptosis markers:
-
Pyroptosis: Cleaved Caspase-1 (p20), Cleaved GSDMD (N-terminal fragment).
-
Apoptosis: Cleaved Caspase-8 (p18), Cleaved Caspase-3 (p17/19).
-
Necroptosis: Phospho-RIPK3, Phospho-MLKL.
-
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence for PANoptosome Visualization
-
Principle: Confocal microscopy can be used to visualize the co-localization of key PANoptosome components, such as ASC, Caspase-8, and RIPK3, which form specks or puncta upon activation.
-
Protocol:
-
Grow cells on coverslips and treat with PANoptosis inducers.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against PANoptosome components (e.g., anti-ASC, anti-Caspase-8, anti-RIPK3).
-
Incubate with corresponding fluorophore-conjugated secondary antibodies.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Image the cells using a confocal microscope. Co-localization of the fluorescent signals indicates the formation of the PANoptosome complex.
-
Experimental Workflow Diagram
This guide provides a foundational comparison of this compound and other PANoptosis inducers. As research on this compound progresses, further quantitative data and a more detailed elucidation of its mechanism of action will enable a more direct and comprehensive comparison with other agents in this emerging field.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZBP1 Drives IAV-Induced NLRP3 Inflammasome Activation and Lytic Cell Death, PANoptosis, Independent of the Necroptosis Executioner MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergism of TNF-α and IFN-γ Triggers Inflammatory Cell Death, Tissue Damage, and Mortality in SARS-CoV-2 Infection and Cytokine Shock Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in ZBP1-derived PANoptosis against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in mechanism and regulation of PANoptosis: Prospects in disease treatment [frontiersin.org]
- 7. PANoptosis: a unique inflammatory cell death modality - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Head-to-Head Analysis: TNI-97 Shows Promise in Triple-Negative Breast Cancer Models Compared to Standard Chemotherapy
For Immediate Release
A novel, highly selective, and orally bioavailable HDAC6 inhibitor, TNI-97, has demonstrated significant anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer with limited treatment options.[1][2] In head-to-head comparisons within these preclinical studies, this compound, both as a monotherapy and in combination with the standard chemotherapy agent paclitaxel, has shown promising efficacy, suggesting a potential new therapeutic avenue for this challenging disease.
Currently, the standard of care for TNBC often involves a combination of surgery, radiation, and chemotherapy.[3] Chemotherapy regimens frequently include taxanes, such as paclitaxel, often administered with anthracyclines and platinum-based agents.[4] While effective for some, many patients with TNBC experience disease recurrence and metastasis, highlighting the urgent need for novel therapeutic strategies.
Efficacy of this compound in Preclinical Models
In a recent study published in the Journal of Medicinal Chemistry, this compound was evaluated in various TNBC models. As a monotherapy, this compound exhibited a remarkable tumor growth inhibition (TGI) of 91% in an MDA-MB-453 cell-derived xenograft (CDX) model.[1][2] When combined with paclitaxel, a standard chemotherapy for TNBC, this compound demonstrated a TGI of 92% in a 4T1 cancer-derived allograft (CDA) model.[1][2]
| Treatment Group | Animal Model | Efficacy Endpoint | Result |
| This compound Monotherapy | MDA-MB-453 CDX | Tumor Growth Inhibition (TGI) | 91% |
| This compound + Paclitaxel | 4T1 CDA | Tumor Growth Inhibition (TGI) | 92% |
Table 1: Preclinical Efficacy of this compound in Triple-Negative Breast Cancer Models.[1][2]
Mechanism of Action: A Novel Approach to Cell Death
This compound functions as a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that is often overexpressed in various cancers and plays a crucial role in cell motility, protein degradation, and tumor growth.[3][5] The preclinical study suggests that this compound induces a novel form of programmed cell death known as PANoptosis.[1][2] PANoptosis is a distinct inflammatory cell death pathway that integrates elements of pyroptosis, apoptosis, and necroptosis, offering a multi-pronged attack on cancer cells.[6][7]
Experimental Protocols
The preclinical evaluation of this compound involved established in vivo models of triple-negative breast cancer. While the full detailed protocols are proprietary to the research publication, the general methodologies are outlined below.
MDA-MB-453 Cell-Derived Xenograft (CDX) Model:
-
Cell Culture: Human MDA-MB-453 TNBC cells were cultured in appropriate media and conditions to ensure viability.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of MDA-MB-453 cells were subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally.
-
Efficacy Evaluation: Tumor growth inhibition was calculated by comparing the tumor volume in the treated group to the control group.
4T1 Cancer-Derived Allograft (CDA) Model:
-
Cell Culture: Murine 4T1 TNBC cells were cultured.
-
Animal Model: Syngeneic immunocompetent mice (e.g., BALB/c mice) were used, as 4T1 is a mouse cancer cell line. This model allows for the study of the tumor in the context of a fully functional immune system.
-
Tumor Implantation: 4T1 cells were implanted into the mammary fat pad of the mice.
-
Treatment Administration: Mice were treated with this compound in combination with paclitaxel.
-
Efficacy Evaluation: Tumor growth inhibition was assessed as the primary endpoint.
Future Outlook
The promising preclinical data for this compound in TNBC models warrant further investigation. Future studies will likely focus on comprehensive toxicology and safety profiling, as well as pharmacokinetic and pharmacodynamic characterization to support a potential Investigational New Drug (IND) application for clinical trials in human patients. The unique mechanism of inducing PANoptosis may also offer opportunities for combination therapies with other anticancer agents, including immunotherapy. The scientific community awaits further data to determine if the preclinical success of this compound will translate into a meaningful clinical benefit for patients with triple-negative breast cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in mechanism and regulation of PANoptosis: Prospects in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking the Therapeutic Index of TNI-97: A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, the novel histone deacetylase 6 (HDAC6) inhibitor, TNI-97, has emerged as a promising candidate, particularly for aggressive malignancies such as triple-negative breast cancer. This guide provides a comparative analysis of this compound against other selective HDAC6 inhibitors, focusing on its therapeutic index and the underlying experimental data. While a specific therapeutic index for this compound is not yet publicly available, this document compiles existing preclinical data to offer a preliminary benchmark and outlines the methodologies for its determination.
Comparative Analysis of Selective HDAC6 Inhibitors
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. While direct TI values for this compound are not available in the current literature, a comparison of its preclinical profile with other well-characterized HDAC6 inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, provides valuable insights into its potential therapeutic window.
| Feature | This compound | Ricolinostat (ACY-1215) | Tubastatin A |
| Mechanism of Action | Selective HDAC6 inhibition, inducing PANoptotic cell death[1] | Selective HDAC6 inhibition, leading to apoptosis[2] | Selective HDAC6 inhibition, inducing apoptosis and inhibiting cell migration[3] |
| Primary Target | Histone Deacetylase 6 (HDAC6) | Histone Deacetylase 6 (HDAC6) | Histone Deacetylase 6 (HDAC6) |
| In Vitro Potency (IC50 for HDAC6) | Data not publicly available | ~5 nM[4][5] | ~11-15.11 nM[3][6] |
| In Vivo Efficacy | 91% Tumor Growth Inhibition (TGI) in MDA-MB-453 CDX mouse model[1] | Demonstrated activity in multiple myeloma and lymphoma models[2] | Effective at 30 mg/kg in a mouse model of inflammation[3] |
| Therapeutic Index (TI) | Not publicly available | Well-tolerated in clinical trials with manageable side effects[7] | Data not publicly available |
| Clinical Development | Preclinical | Phase 1b/II clinical trials for lymphoma and multiple myeloma[7][8] | Preclinical research tool |
Note: The therapeutic index is highly dependent on the specific experimental conditions, including the animal model, tumor type, and dosing regimen. Direct comparisons should be made with caution.
Signaling Pathway of this compound-Induced PANoptosis
This compound exerts its anti-cancer effects by inducing a form of programmed cell death known as PANoptosis. This pathway integrates elements of pyroptosis, apoptosis, and necroptosis. The diagram below illustrates the proposed signaling cascade initiated by the inhibition of HDAC6 by this compound.
Experimental Workflow for Determining Therapeutic Index
The determination of a drug's therapeutic index is a multi-step process involving in vitro and in vivo studies. The following diagram outlines a typical experimental workflow for assessing the therapeutic index of a novel anti-cancer agent like this compound in a preclinical setting.
Detailed Experimental Protocols
1. In Vitro HDAC6 Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of HDAC6 enzymatic activity.
-
Materials: Recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate, assay buffer, this compound and reference compounds (e.g., Ricolinostat), black 96-well plates, and a fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add recombinant HDAC6 enzyme to each well and incubate for a specified time at 37°C to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a developer solution.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC6 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo Tumor Growth Inhibition (TGI) Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) bearing subcutaneous xenografts of a human triple-negative breast cancer cell line (e.g., MDA-MB-453).
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally or intraperitoneally) at various dose levels and schedules. The control group receives the vehicle.
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
3. Maximum Tolerated Dose (MTD) and LD50 Determination
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity (MTD) and the dose that is lethal to 50% of the animal population (LD50).
-
Animal Model: Healthy mice of the same strain used for efficacy studies.
-
Procedure:
-
Administer escalating doses of this compound to different groups of mice.
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
The MTD is typically defined as the highest dose that does not cause more than a certain percentage of body weight loss (e.g., 10-20%) and does not result in mortality or severe clinical signs.
-
For LD50 determination, a wider range of doses, including lethal doses, is administered. The number of mortalities in each group is recorded over a specified period.
-
The LD50 value is calculated using statistical methods, such as the Reed-Muench method.
-
By following these rigorous experimental protocols, researchers can generate the necessary data to accurately determine the therapeutic index of this compound and robustly compare its safety and efficacy profile with other HDAC6 inhibitors. This information is crucial for guiding further preclinical and clinical development of this promising anti-cancer agent.
References
- 1. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
TNI-97 Performance in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical performance of TNI-97, a highly selective, orally bioavailable Histone Deacetylase 6 (HDAC6) inhibitor. While direct data on this compound in patient-derived xenograft (PDX) models is not yet publicly available, this document summarizes its efficacy in other preclinical models and draws comparisons with the performance of other HDAC6 inhibitors in PDX models for relevant cancer types. This guide also details the experimental protocols for typical PDX studies and visualizes the key signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein degradation, cell migration, and immune responses.[1][2] Overexpression of HDAC6 has been observed in several cancers, including colorectal and breast cancer, and is often associated with a poor prognosis.[1][3] By selectively targeting HDAC6, this compound aims to induce cancer cell death and inhibit tumor growth with potentially fewer side effects than pan-HDAC inhibitors.[4] One of the key mechanisms of action of this compound is the induction of PANoptosis, a regulated form of inflammatory cell death.[4]
Preclinical Performance of this compound (Non-PDX Models)
A key study has demonstrated the in vivo efficacy of this compound in a cell-derived xenograft (CDX) model and a syngeneic mouse model of triple-negative breast cancer (TNBC).[4]
| Model Type | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| CDX (MDA-MB-453) | Triple-Negative Breast Cancer | This compound Monotherapy | 91% | [4] |
| Syngeneic (4T1) | Triple-Negative Breast Cancer | This compound + Paclitaxel | 92% | [4] |
Performance of HDAC6 Inhibitors in Patient-Derived Xenograft (PDX) Models
While specific data for this compound in PDX models is pending, studies on other HDAC6 inhibitors in PDX models of breast and colorectal cancer provide a strong rationale for its potential efficacy. PDX models are considered more clinically relevant than traditional xenograft models because they better recapitulate the heterogeneity and microenvironment of human tumors.[5][6]
Breast Cancer PDX Models
HDAC inhibitors have shown promise in treating breast cancer in PDX models.[5][6] Research indicates that targeting dysregulated mitochondrial function with HDAC inhibition, in combination with chemotherapy, can overcome chemoresistance in TNBC PDX models.[7]
| Cancer Type | PDX Model Details | Treatment | Key Findings | Reference |
| Triple-Negative Breast Cancer | Chemoresistant TNBC PDX | HDAC inhibitor + Chemotherapy | Overcame chemoresistance | [7] |
| Breast Cancer | General Breast Cancer PDX | HDAC inhibitors | Strong antiproliferative effects, cell cycle regulation, apoptosis induction, tumor growth suppression | [5][6] |
Colorectal Cancer PDX Models
In colorectal cancer (CRC), HDAC6 is frequently overexpressed and correlates with poor prognosis.[1] Selective inhibition of HDAC6 has been shown to impair the growth and progression of CRC in various experimental models.[1] HDAC6 inhibitors have demonstrated the potential to reduce tumor progression and enhance the therapeutic effects of other drugs in CRC.[2]
| Cancer Type | PDX Model Details | Treatment | Key Findings | Reference |
| Colorectal Cancer | General CRC PDX | HDAC6 inhibitors | Reduced tumor progression, enhanced efficacy of other therapies | [1][2] |
Experimental Protocols for PDX Studies
The following is a generalized protocol for establishing and utilizing PDX models for evaluating the efficacy of a therapeutic agent like this compound.
4.1. Establishment of PDX Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy.[8][9]
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[9][10]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³).[10] The tumors are then harvested, and fragments are passaged to subsequent generations of mice for cohort expansion.[8] Early passages (typically <10) are used for drug efficacy studies to maintain the fidelity of the original tumor.
4.2. Drug Efficacy Studies
-
Cohort Formation: Once tumors in the PDX-bearing mice reach a suitable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[10]
-
Treatment Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to a predetermined dosing schedule and route of administration. The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[10]
-
Endpoint Analysis: The study continues until a defined endpoint, such as the tumor reaching a maximum allowed size or a specific time point. Key efficacy endpoints include Tumor Growth Inhibition (TGI) and regression analysis.
-
Biomarker Analysis: Upon study completion, tumors can be harvested for various analyses, including immunohistochemistry, RNA sequencing, and proteomic analysis to identify biomarkers of response and resistance.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway for PANoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for a PDX study.
References
- 1. preprints.org [preprints.org]
- 2. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Highly Selective, Orally Bioavailable HDAC6 Inhibitor for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Therapeutic potential of HDAC inhibitors in a xenograft model of cancers: A special focus on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenografts of Triple-Negative Breast Cancer Enable Deconvolution and Prediction of Chemotherapy Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Navigating the Safe Disposal of TNI-97: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are at the forefront of innovation, and with that comes the critical responsibility of ensuring laboratory safety and proper chemical handling. This guide provides essential safety and logistical information for the proper disposal of TNI-97, a highly selective, orally bioavailable HDAC6 inhibitor investigated for the treatment of triple-negative breast cancer.[1][2][3][4] Adherence to these procedures is paramount for maintaining a safe research environment and ensuring regulatory compliance.
Core Principles of Chemical Waste Management
The disposal of any potent bioactive compound like this compound is governed by the principles of hazardous waste management. The primary objective is to handle and dispose of chemical waste in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations. Key tenets include minimizing waste generation, proper segregation, secure containment, and utilizing designated disposal routes coordinated through your institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following table summarizes key information based on its nature as a bioactive small molecule inhibitor used in research.
| Parameter | Value/Recommendation | Source/Rationale |
| Chemical State | Solid (as supplied) or in solution (e.g., DMSO) | General knowledge of small molecule inhibitors in research |
| Hazard Classification | Potentially hazardous; handle as toxic | Prudent practice for bioactive, investigational compounds |
| Primary Exposure Routes | Inhalation, ingestion, skin/eye contact | Standard for powdered chemicals and solutions |
| Recommended PPE | Nitrile gloves, safety glasses/goggles, lab coat | Standard laboratory safety protocols |
| Waste Segregation | Separate solid and liquid waste streams | Best practice for chemical waste management |
Detailed Disposal Protocol for this compound
The following step-by-step protocol provides a conservative and safe approach for the disposal of this compound, based on general guidelines for handling potent research compounds.
Step 1: Waste Identification and Classification
The initial and most critical step is to classify waste containing this compound as hazardous. Given that this compound is a bioactive small molecule inhibitor, it is prudent to handle it as a potentially toxic substance. Therefore, all materials contaminated with this compound should be considered hazardous waste.
Step 2: Waste Segregation
Proper segregation is essential to prevent unintended chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and shoe covers.
-
Contaminated lab supplies like weighing papers, pipette tips, and microfuge tubes.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO).
-
Solvents used to rinse glassware or other equipment contaminated with this compound.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled liquid hazardous waste container. Ensure the container is compatible with the solvent used (e.g., a chemically resistant bottle for DMSO solutions).
-
Step 3: Waste Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (HDAC6 Inhibitor)."
-
The solvent used (if applicable, e.g., "in DMSO").
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage of Waste
Hazardous waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep waste containers securely closed except when adding waste.
-
Store incompatible waste types separately.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.
Step 5: Disposal and Removal
-
Never dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for requesting a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your EHS office for guidance.
References
Essential Safety and Handling Protocols for the Novel Compound TNI-97
Disclaimer: The compound "TNI-97" is not a publicly registered chemical entity. The following guidelines are based on best practices for handling novel chemical compounds with unknown hazard profiles in a research and development environment. A thorough risk assessment must be conducted by qualified personnel before any handling of a new substance.
This document provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with the novel compound this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
As this compound is a novel compound, its toxicological and physicochemical properties are not fully characterized. Therefore, it must be handled as a potentially hazardous substance. A comprehensive risk assessment should be performed, considering the following potential hazards:
-
Toxicity: Acute and chronic effects upon inhalation, ingestion, or skin contact.
-
Reactivity: Potential for hazardous reactions with other chemicals, air, or water.
-
Flammability: Likelihood of ignition and combustion.
-
Corrosivity: Potential to cause chemical burns to skin, eyes, or respiratory tract.
Until sufficient data is available, a conservative approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed with this compound. The following table summarizes recommended PPE levels based on the potential hazard level of the operation.
| Hazard Level | Operation | Required PPE | Specifications |
| Low | - Handling small quantities (<1g) in a well-ventilated area.- Preparing dilute solutions (<1mM). | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Flame-resistant lab coat- ANSI Z87.1 compliant eye protection- Chemically resistant, disposable gloves |
| Medium | - Handling quantities >1g.- Heating or agitating solutions.- Operations with potential for aerosol generation. | - Chemical-resistant lab coat or coverall- Chemical splash goggles- Double-gloving (e.g., nitrile inner, neoprene outer)- Fume hood | - Coverall made of polypropylene (B1209903) or similar material[1]- Goggles providing a full seal around the eyes- Ensure glove compatibility with this compound and any solvents. |
| High | - Handling large quantities (>10g).- Operations under pressure or at high temperatures.- Any procedure with a high risk of splashes or aerosolization. | - Fully encapsulating chemical protective suit- Positive-pressure, self-contained breathing apparatus (SCBA)[2][3]- Chemical-resistant inner and outer gloves- Chemical-resistant boots | - Level A protection ensemble[2][3]- NIOSH-approved SCBA[2]- Heavy-duty, chemical-resistant gloves and boots |
Experimental Protocol: Handling this compound
This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm the container label matches the substance ordered.
-
Storage: Store this compound in a designated, well-ventilated, and restricted-access area. The storage container should be tightly sealed and placed in secondary containment.
-
Compatibility: Store away from incompatible materials as determined by preliminary analysis.
-
Labeling: The storage location and the primary container must be clearly labeled with the compound name, date received, and any known hazard warnings.
3.2. Handling and Use
-
Controlled Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.
-
PPE: Don the appropriate PPE as determined by the risk assessment before handling the compound.
-
Weighing: For solid compounds, weigh the material in a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Heating and Reactions: Use appropriate engineering controls, such as a blast shield, when heating or running reactions with this compound.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[4]
3.3. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound (e.g., gloves, pipette tips, excess compound) must be segregated into a clearly labeled, dedicated hazardous waste container.
-
Container: The waste container must be made of a material compatible with this compound and any solvents used.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and the date the first waste was added.
-
Disposal: Dispose of the hazardous waste through the institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not pour this compound waste down the drain.
Visualizations
The following diagrams illustrate key workflows for handling this compound.
Caption: Standard experimental workflow for handling this compound.
Caption: Emergency response plan for a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
